molecular formula C12H16N2O6 B043842 2',3'-O-Isopropylideneuridine CAS No. 362-43-6

2',3'-O-Isopropylideneuridine

Número de catálogo: B043842
Número CAS: 362-43-6
Peso molecular: 284.26 g/mol
Clave InChI: GFDUSNQQMOENLR-PEBGCTIMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2',3'-Isopropylideneuridine is a chemically protected nucleoside derivative where the 2' and 3' cis-diol groups of the ribose sugar are masked with an isopropylidene ketal. This protection is crucial in synthetic organic and medicinal chemistry, as it renders the ribose ring inert and allows for selective functionalization at other molecular sites, most notably the 5'-hydroxyl group. Its primary research value lies as a fundamental building block (intermediate) in the multi-step synthesis of more complex nucleoside analogues, oligonucleotides, and prodrugs. These synthetic targets are extensively investigated for their potential as antiviral agents (e.g., against HIV, HCV, and other viruses), anticancer therapeutics, and as molecular tools for probing RNA structure and function. The compound serves as a cornerstone precursor in the development of novel therapeutic candidates, enabling researchers to explore structure-activity relationships and modulate pharmacological properties. By providing a protected uridine scaffold, it facilitates the efficient and regioselective synthesis of a diverse array of modified nucleosides, making it an indispensable reagent for chemists and biochemists in drug discovery and development programs.

Propiedades

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDUSNQQMOENLR-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362-43-6
Record name 2′,3′-O-Isopropylideneuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-O-Isopropylidene uridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-isopropylideneuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2',3'-O-Isopropylideneuridine, a crucial intermediate in the synthesis of various modified nucleosides with potential therapeutic applications. This document details the experimental protocols, reaction mechanisms, and analytical data necessary for the successful preparation and verification of this compound.

Introduction

This compound is a protected form of the nucleoside uridine (B1682114), where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection is a key step in synthetic organic chemistry, enabling selective modifications at other positions of the uridine molecule, particularly the 5'-hydroxyl group and the uracil (B121893) base. Its applications are widespread in the development of antiviral and anticancer agents, as well as in the construction of modified oligonucleotides for various research and therapeutic purposes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of uridine with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). The latter is often preferred as it acts as both the acetone source and a water scavenger, driving the equilibrium towards the product.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed acetal (B89532) formation mechanism. The p-toluenesulfonic acid (p-TsOH) protonates one of the hydroxyl groups of the cis-diol on the ribose ring, making it a good leaving group. Subsequently, acetone (or the in situ generated acetone from 2,2-dimethoxypropane) is attacked by the other hydroxyl group, followed by cyclization and loss of water to form the stable five-membered cyclic acetal.

G Uridine Uridine Protonation Protonation of 2'-OH (or 3'-OH) by p-TsOH Uridine->Protonation p-TsOH ProtonatedUridine Protonated Uridine Protonation->ProtonatedUridine NucleophilicAttack Nucleophilic attack by 3'-OH (or 2'-OH) ProtonatedUridine->NucleophilicAttack Acetone Acetone Acetone / 2,2-Dimethoxypropane Acetone->NucleophilicAttack Hemiketal Hemiketal Intermediate NucleophilicAttack->Hemiketal Protonation2 Protonation of OH group Hemiketal->Protonation2 p-TsOH Oxocarbenium Oxocarbenium Ion Intermediate Protonation2->Oxocarbenium - H2O Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product This compound Deprotonation->Product - H+

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established literature procedures for the acetalization of ribonucleosides.

Materials:

  • Uridine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as solvent)

  • Triethylamine (B128534) (Et₃N) or saturated sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred suspension of uridine (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (2-3 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol (B129727) 9:1).

  • Once the reaction is complete, quench the reaction by adding triethylamine or a saturated solution of sodium bicarbonate until the mixture is neutral.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of hot methanol or ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques employed for this purpose.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start Uridine + Reagents Reaction Reaction Start->Reaction Purification Purification Reaction->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS FTIR FTIR Spectroscopy Product->FTIR MP Melting Point Product->MP

Caption: Experimental workflow for synthesis and characterization.

Physical Properties
PropertyValue
Molecular Formula C₁₂H₁₆N₂O₆
Molecular Weight 284.27 g/mol
Appearance White crystalline powder
Melting Point 161-163 °C
Solubility Soluble in water, methanol, and DMSO
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in DMSO-d₆.

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
11.35s-N3-H
7.85d8.0H6
5.85d2.4H1'
5.65d8.0H5
5.10t5.65'-OH
4.90dd6.4, 2.4H2'
4.75dd6.4, 3.2H3'
4.08m-H4'
3.58m-H5'a, H5'b
1.49s-Isopropylidene CH
1.29s-Isopropylidene CH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
162.9C4
150.7C2
141.2C6
114.2Isopropylidene C (CH₃)₂
102.0C5
94.5C1'
85.8C4'
84.5C2'
80.9C3'
60.9C5'
26.9Isopropylidene C H₃
25.1Isopropylidene C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (5'-OH), N-H stretch
3100-3000MediumC-H stretch (aromatic)
2985, 2940MediumC-H stretch (aliphatic)
1700-1650StrongC=O stretch (uracil ring)
1470, 1380MediumC-H bend (isopropylidene)
1270-1200StrongC-O stretch (acetal)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Proposed Fragment
2845[M]⁺
26925[M - CH₃]⁺
2264[M - C₃H₆O]⁺
17383[M - C₄H₇O₃]⁺ (Ribose fragment)
11351[Uracil + H + CH₃]⁺
11221[Uracil + H]⁺
59100[C₃H₇O]⁺ (Isopropylidene fragment)

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization using modern analytical techniques. The data presented herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, biochemistry, and drug development, facilitating the reliable preparation and identification of this important synthetic intermediate.

An In-depth Technical Guide to the Chemical Properties of 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various nucleoside analogs with significant therapeutic potential. The document details its structural characteristics, solubility, and stability, and provides established experimental protocols for its synthesis, purification, and analytical characterization. Furthermore, this guide explores the biological significance of this compound as a precursor to compounds with notable antiviral and central nervous system (CNS) depressant activities, including diagrammatic representations of their mechanisms of action.

Core Chemical and Physical Properties

This compound is a ribonucleoside derivative where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection renders the molecule more lipophilic than its parent compound, uridine (B1682114), and is a crucial step in preventing unwanted reactions at these positions during the synthesis of nucleoside analogs.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₆[1][2]
Molecular Weight 284.27 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 161-166 °C[2]
Solubility Water: 50 mg/mL (clear to slightly hazy)[1]
Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly)
Storage Temperature -20°C[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum provides characteristic signals for the protons of the uridine base, the ribose sugar, and the isopropylidene group.
¹³C NMR The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule, confirming its structure.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of uridine with 2,2-dimethoxypropane (B42991) or acetone.

Materials:

  • Uridine

  • 2,2-Dimethoxypropane

  • Anhydrous acetone

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Anhydrous sodium sulfate

  • Methanol

  • Diethyl ether

Procedure:

  • Suspend uridine in anhydrous acetone.

  • Add 2,2-dimethoxypropane to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the acid catalyst with a base such as sodium bicarbonate solution.

  • Filter the reaction mixture to remove any solids.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Procedure:

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Slowly add diethyl ether to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Collect the resulting white crystals by vacuum filtration.

  • Wash the crystals with cold diethyl ether.

  • Dry the crystals under vacuum.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

2.3.2. High-Performance Liquid Chromatography (HPLC)

  • System: A reverse-phase HPLC system with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA), is often effective. For example, a linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 260 nm.

Biological Significance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of various nucleoside analogs with potential therapeutic applications.

Antiviral Activity: HIV Reverse Transcriptase Inhibition

Derivatives of this compound have been investigated for their antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). These compounds can act as nucleoside reverse transcriptase inhibitors (NRTIs). After cellular uptake and phosphorylation to their active triphosphate form, they are incorporated into the growing viral DNA chain by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety then leads to chain termination, thus inhibiting viral replication.[3]

HIV_RT_Inhibition cluster_cell Host Cell cluster_virus HIV Replication Cycle Derivative This compound Derivative Triphosphate Active Triphosphate Form Derivative->Triphosphate Cellular Phosphorylation RT Reverse Transcriptase Triphosphate->RT Incorporation vRNA Viral RNA vDNA Viral DNA (growing chain) vRNA->vDNA Reverse Transcription RT->vDNA ChainTermination Chain Termination vDNA->ChainTermination

Caption: Mechanism of HIV Reverse Transcriptase Inhibition.

Central Nervous System (CNS) Depressant Activity

N³-substituted derivatives of this compound have been shown to exhibit CNS depressant effects.[4][5] While the exact signaling pathways are still under investigation, evidence suggests that these compounds may modulate the GABAergic system. Uridine itself has been shown to interact with GABA-A receptors, potentiating the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS.[1][4][6] This interaction is believed to contribute to the sedative and anticonvulsant properties observed with some uridine analogs.

CNS_Depressant_Activity cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Derivative N³-substituted This compound Derivative GABA_A_Receptor GABA-A Receptor Derivative->GABA_A_Receptor Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binding Ion_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Ion_Channel Activation Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Cl⁻ Influx CNS_Depression CNS Depressant Effects (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression

Caption: Proposed Mechanism of CNS Depressant Activity.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis and analysis of this compound.

Synthesis_Workflow Start Start: Uridine Reaction Reaction with 2,2-Dimethoxypropane & p-TsOH in Acetone Start->Reaction Neutralization Neutralization Reaction->Neutralization Filtration Filtration Neutralization->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Recrystallization Recrystallization (Methanol/Diethyl Ether) Crude_Product->Recrystallization Pure_Product Pure Crystalline This compound Recrystallization->Pure_Product

Caption: Synthesis and Purification Workflow.

Analysis_Workflow Sample Purified This compound NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Sample->NMR_Analysis HPLC_Analysis Reverse-Phase HPLC Sample->HPLC_Analysis Structure_Confirmation Structural Confirmation and Purity Assessment NMR_Analysis->Structure_Confirmation HPLC_Analysis->Structure_Confirmation

Caption: Analytical Characterization Workflow.

Conclusion

This compound is a versatile and indispensable intermediate in medicinal chemistry and drug development. Its well-defined chemical properties and established synthetic and analytical protocols facilitate its use in the creation of novel nucleoside analogs. The exploration of its derivatives has led to promising candidates for antiviral therapies, particularly for HIV, and for the development of new CNS depressants. Further research into the specific molecular targets and signaling pathways of these derivatives will undoubtedly open new avenues for the design of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to the Antiviral Mechanism of 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylideneuridine, a synthetically modified ribonucleoside, has emerged as a noteworthy scaffold in the exploration of novel antiviral agents. Its structural modifications, primarily the isopropylidene group protecting the 2' and 3' hydroxyls of the ribose moiety, confer unique physicochemical properties that influence its biological activity. This document provides a comprehensive technical overview of the mechanism of action of this compound and its derivatives in antiviral research, with a particular focus on its activity against Human Immunodeficiency Virus type 1 (HIV-1), Human Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV). This guide details the intracellular activation cascade, the molecular basis of viral polymerase inhibition, and the synergistic potential with other therapeutic agents. Experimental protocols for assessing antiviral efficacy and structured quantitative data are presented to facilitate further research and development in this area.

Introduction

Nucleoside analogs represent a cornerstone of antiviral chemotherapy.[1] Their mechanism of action generally relies on their intracellular conversion to the triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA or RNA chain by viral polymerases.[2] The incorporation of these analogs often leads to chain termination due to the absence of a 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond that extends the nucleic acid chain.[3]

This compound is a modified uridine (B1682114) molecule where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group.[4] This modification has two significant consequences. Firstly, it blocks the 3'-position, making it a potential chain terminator of DNA synthesis. Secondly, the lipophilic nature of the isopropylidene group can enhance the molecule's ability to permeate cell membranes, a crucial step for intracellular activity.[4] Research has primarily focused on its utility as an intermediate in the synthesis of other antiviral compounds and, more recently, on the direct antiviral properties of its derivatives, particularly against HIV-1.[4][5]

Core Mechanism of Action: A Multi-Step Process

The antiviral activity of this compound is not inherent to the molecule itself but is contingent on its intracellular metabolic activation to the triphosphate derivative. This process involves a series of enzymatic steps, culminating in a molecule that can effectively interfere with viral replication.

Intracellular Phosphorylation Cascade

For this compound to become an active antiviral agent, it must be phosphorylated to its 5'-monophosphate, diphosphate (B83284), and ultimately, its 5'-triphosphate form. This bioactivation is carried out by host cell kinases.[4][6]

  • Step 1: Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside analog to its 5'-monophosphate. As a uridine analog, this phosphorylation is likely catalyzed by cellular uridine-cytidine kinases (UCK), specifically UCK1 and UCK2.[4][7] These enzymes are responsible for the phosphorylation of uridine and cytidine (B196190) as part of the pyrimidine (B1678525) salvage pathway.[7]

  • Step 2 & 3: Diphosphorylation and Triphosphorylation: Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by other cellular nucleoside monophosphate and diphosphate kinases, respectively.[6]

It is important to note that for some viruses, such as Varicella-Zoster Virus, a virus-encoded thymidine (B127349) kinase (TK) can also play a crucial role in the initial phosphorylation of nucleoside analogs.[8] However, for viruses like Human Cytomegalovirus that do not encode their own TK, activation is entirely dependent on host cell kinases.[9]

Intracellular_Phosphorylation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IPU_ext This compound IPU_int This compound IPU_ext->IPU_int Cellular Uptake IPU_MP IPU-Monophosphate IPU_int->IPU_MP ATP -> ADP IPU_DP IPU-Diphosphate IPU_MP->IPU_DP ATP -> ADP IPU_TP IPU-Triphosphate (Active Form) IPU_DP->IPU_TP ATP -> ADP UCK Uridine-Cytidine Kinase (UCK1/UCK2) UCK->IPU_MP NMPK Nucleoside Monophosphate Kinase NMPK->IPU_DP NDPK Nucleoside Diphosphate Kinase NDPK->IPU_TP Chain_Termination_Mechanism Viral_Polymerase Viral DNA Polymerase (e.g., HIV Reverse Transcriptase) Incorporation Incorporation Viral_Polymerase->Incorporation Template Viral DNA/RNA Template Template->Incorporation Primer Growing DNA Strand Primer->Incorporation dNTP Natural dNTP dNTP->Incorporation IPU_TP This compound Triphosphate IPU_TP->Incorporation Competes with dNTP Elongation Chain Elongation Incorporation->Elongation Natural dNTP incorporated Termination Chain Termination Incorporation->Termination IPU-TP incorporated Elongation->Primer Extended DNA Strand Synergistic_Mechanism Palbociclib Palbociclib CDK46 CDK4/6 Palbociclib->CDK46 Inhibits CellCycle Cell Cycle Progression (G1 -> S phase) CDK46->CellCycle Promotes dNTP_Pool Intracellular dNTP Pool CellCycle->dNTP_Pool Influences HIV_RT HIV Reverse Transcriptase dNTP_Pool->HIV_RT Natural Substrate IPU_TP This compound Triphosphate IPU_TP->HIV_RT Competitive Inhibitor Inhibition Enhanced Inhibition of Viral Replication HIV_RT->Inhibition HIV_Assay_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis Cell_Culture 1. Culture Jurkat cells Cell_Treatment 3. Treat cells with compound Cell_Culture->Cell_Treatment Compound_Prep 2. Prepare serial dilutions of This compound derivative Compound_Prep->Cell_Treatment Lentiviral_Transduction 4. Transduce cells with VSV-G pseudotyped HIV-1 lentiviral particles encoding eGFP Cell_Treatment->Lentiviral_Transduction Incubation 5. Incubate for 72 hours Lentiviral_Transduction->Incubation FACS 6. Quantify eGFP-positive cells by flow cytometry Incubation->FACS EC50_Calc 7. Calculate EC50 FACS->EC50_Calc

References

2',3'-O-Isopropylideneuridine: A Cornerstone in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery, Synthesis, and Historical Significance

Abstract

2',3'-O-Isopropylideneuridine, a key protected derivative of the nucleoside uridine (B1682114), has played a pivotal role in the development of nucleic acid chemistry and the synthesis of a vast array of modified nucleosides with significant therapeutic potential. Its discovery in the early 20th century by the pioneering biochemist Phoebus A. Levene and his collaborators marked a significant milestone, enabling the selective modification of the ribose sugar moiety. This technical guide delves into the historical discovery, evolution of synthetic methodologies, and the critical role of this compound as a versatile intermediate in drug discovery and development. Detailed experimental protocols, comprehensive characterization data, and a historical perspective on its applications are presented for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The journey into the chemical modification of nucleosides began in the early 20th century, with the groundbreaking work of Phoebus A. Levene, a biochemist who made seminal contributions to the understanding of the structure of nucleic acids.[1][2] Levene's research at the Rockefeller Institute of Medical Research laid the foundation for the chemical synthesis of nucleoside derivatives.

Synthesis of this compound

The synthesis of this compound involves the acid-catalyzed reaction of uridine with acetone (B3395972) or an acetone equivalent. Over the years, various methods have been developed to optimize this reaction in terms of yield and purity.

Classical Method (Levene and Tipson)

The original methods developed by Levene and his team involved the reaction of the nucleoside in a large excess of acetone with a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the acetal.

Modern Synthetic Protocols

Modern procedures have introduced several refinements to the original method, including the use of dehydrating agents and alternative acetone sources to improve yields and simplify the work-up. A widely used and efficient method is described in a 1963 patent.[3]

Experimental Protocol: Preparation of this compound [3]

  • Materials:

  • Procedure:

    • To a stirred suspension of uridine in acetone, add p-toluenesulfonic acid monohydrate.

    • Stir the reaction mixture at room temperature for 15 minutes. A clear solution should be obtained.

    • Pour the reaction mixture into an aqueous ammonium hydroxide solution to neutralize the acid.

    • Concentrate the solution under reduced pressure.

    • Cool the concentrated solution to induce crystallization.

    • Collect the crystals by filtration, wash with cold water, and dry under vacuum.

  • Yield: 5.83 g (quantitative)[3]

  • Melting Point: 161.5 °C[3]

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound Uridine Uridine Reaction Reaction Mixture (Stirring at RT) Uridine->Reaction Acetone Acetone Acetone->Reaction Acid Acid Catalyst (e.g., p-TsOH) Acid->Reaction Neutralization Neutralization (aq. NH4OH) Reaction->Neutralization Concentration Concentration (Reduced Pressure) Neutralization->Concentration Crystallization Crystallization (Cooling) Concentration->Crystallization Product This compound Crystallization->Product

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

A comprehensive characterization of this compound is essential for its use in further synthetic applications. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₂O₆
Molecular Weight284.27 g/mol
Melting Point161.5 - 162 °C[3]
AppearanceWhite crystalline powder
SolubilitySoluble in water and methanol[4]
Specific Rotation[α]D²⁰ -19° (c=1, methanol)

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR A spectrum is available from commercial suppliers and literature.
¹³C NMR Limited data is available in the public domain.
IR (KBr) Characteristic peaks for O-H, N-H, C=O, and C-O stretching are expected.
Mass Spec. Expected m/z for [M+H]⁺: 285.1030

Role in Drug Discovery and Development

The primary significance of this compound lies in its role as a versatile protected intermediate for the synthesis of a wide range of nucleoside analogues with therapeutic potential. The isopropylidene group effectively masks the reactive 2' and 3'-hydroxyl groups, allowing for selective modifications at the 5'-position and the uracil (B121893) base.

Synthesis of Antiviral Agents

A major application of this compound has been in the development of antiviral drugs. By modifying the 5'-position of the ribose or the uracil base, researchers have synthesized compounds with activity against various viruses, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Human Immunodeficiency Virus (HIV). For instance, it has been a crucial starting material for the synthesis of 5-substituted uridine derivatives.[4]

The following diagram illustrates the central role of this compound in the synthesis of modified nucleosides.

G Role of this compound in Drug Discovery Uridine Uridine Isopropylideneuridine This compound Uridine->Isopropylideneuridine Protection Modification Selective Modification (5'-OH or Base) Isopropylideneuridine->Modification Deprotection Deprotection Modification->Deprotection Antiviral Antiviral Agents Deprotection->Antiviral Anticancer Anticancer Agents Deprotection->Anticancer Other Other Bioactive Nucleosides Deprotection->Other

Caption: this compound as a key intermediate.

Biological Activity

While the vast majority of research has focused on the biological activities of its derivatives, some studies have investigated the properties of this compound itself. A 2023 study explored the anti-HIV-1 activity of 2',3'-O-isopropylidene-5-iodouridine, suggesting that the parent isopropylidene scaffold might be a starting point for the development of new antiviral agents.[4] However, to date, there is no significant evidence to suggest that this compound is directly involved in any specific cellular signaling pathways. Its biological effects are primarily considered in the context of it being a precursor to more active molecules.

Conclusion

From its initial synthesis in the laboratories of P.A. Levene to its current status as an indispensable tool in medicinal chemistry, this compound has had a profound impact on the field of nucleoside chemistry. Its discovery was a critical step that unlocked the potential for the rational design and synthesis of modified nucleosides. While its direct biological activity appears limited, its legacy as a foundational building block for the development of life-saving antiviral and anticancer drugs is undeniable. The methodologies for its synthesis have been refined over decades, ensuring its continued availability for researchers pushing the boundaries of drug discovery. As our understanding of the biological roles of nucleic acids continues to expand, this seemingly simple derivative of uridine will undoubtedly remain a cornerstone of innovation in the development of novel therapeutics.

References

In-Depth Technical Guide to the Structure Elucidation of 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation used in the structural elucidation of 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various antiviral drugs.[1] This document details the spectroscopic and crystallographic data, experimental protocols, and logical workflows essential for the unambiguous identification and characterization of this modified nucleoside.

Spectroscopic Analysis

The structural framework of this compound was primarily determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The assignments for the protons of this compound are summarized in the table below.[2]

Table 1: ¹H NMR Chemical Shift Assignments for this compound [2]

Proton Chemical Shift (ppm)
NH11.4
H-67.800
H-1'5.838
H-55.644
5'-OH5.10
H-2'4.898
H-3'4.752
H-4'4.075
H-5'3.58
CH₃1.489
CH₃1.291

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift Range (ppm)
C=O (C4)160 - 165
C=O (C2)150 - 155
C6140 - 145
C5100 - 105
C-isopropylidene112 - 115
C1'90 - 95
C4'85 - 90
C2', C3'80 - 85
C5'60 - 65
CH₃25 - 30
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 284, which corresponds to its molecular weight.[2] The fragmentation pattern provides further structural confirmation.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound [2]

m/z Relative Intensity (%) Proposed Fragment
2844.6[M]⁺
26926.7[M - CH₃]⁺
17382.5[Ribose-isopropylidene moiety]⁺
11350.8[Uracil + H]⁺
59100.0[C(CH₃)₂O]⁺

The fragmentation of nucleosides in mass spectrometry often involves the cleavage of the glycosidic bond between the sugar and the nucleobase.

This compound (m/z 284) This compound (m/z 284) Loss of CH3 Loss of CH3 (m/z 269) This compound (m/z 284)->Loss of CH3 - CH3• Glycosidic Bond Cleavage Glycosidic Bond Cleavage This compound (m/z 284)->Glycosidic Bond Cleavage Uracil Fragment (m/z 112) Uracil Fragment (m/z 112) Glycosidic Bond Cleavage->Uracil Fragment (m/z 112) Ribose Fragment (m/z 173) Ribose Fragment (m/z 173) Glycosidic Bond Cleavage->Ribose Fragment (m/z 173) Further Fragmentation Further Fragmentation Ribose Fragment (m/z 173)->Further Fragmentation Isopropylidene Fragment (m/z 59) Isopropylidene Fragment (m/z 59) Further Fragmentation->Isopropylidene Fragment (m/z 59)

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, amine, carbonyl, and ether functional groups.

Table 4: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3500 - 3200 (broad)
N-H (amine)Stretching3400 - 3250 (medium)
C-H (alkane)Stretching3000 - 2850
C=O (carbonyl)Stretching1750 - 1650 (strong)
C=C (alkene)Stretching1680 - 1620
C-O (ether/alcohol)Stretching1300 - 1000

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. A study by Katti S K, et al. in 1981 reported the crystal structure of this compound, confirming the absolute configuration and conformation of the molecule in the solid state.[3] Accessing the full crystallographic data from this publication would provide detailed bond lengths, bond angles, and torsional angles.

Experimental Protocols

The following sections detail the general methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A larger number of scans is required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Sample Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 Transfer to Tube Transfer to 5 mm NMR tube Dissolve Sample->Transfer to Tube 1H_NMR ¹H NMR Acquisition Transfer to Tube->1H_NMR 13C_NMR ¹³C NMR Acquisition (proton decoupled) Transfer to Tube->13C_NMR Fourier Transform Fourier Transform 1H_NMR->Fourier Transform 13C_NMR->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration Integration (¹H) Baseline Correction->Integration Peak Picking Peak Picking & Assignment Integration->Peak Picking

Caption: General workflow for NMR analysis.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition:

  • Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[2] This causes ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Infrared Spectroscopy

Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition:

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet is recorded first and subtracted from the sample spectrum.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, corroborated by X-ray crystallographic data, provides a definitive structural elucidation of this compound. This comprehensive analytical approach is fundamental in ensuring the identity and purity of this important synthetic intermediate in drug development and research.

cluster_spectroscopy Spectroscopic Analysis Hypothesized Structure Hypothesized Structure: This compound NMR NMR (¹H, ¹³C) - Carbon-Hydrogen Framework Hypothesized Structure->NMR MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern Hypothesized Structure->MS IR Infrared Spectroscopy - Functional Groups Hypothesized Structure->IR X-ray X-ray Crystallography - Absolute Configuration - Solid-State Conformation Hypothesized Structure->X-ray Confirmed Structure Confirmed Structure NMR->Confirmed Structure MS->Confirmed Structure IR->Confirmed Structure X-ray->Confirmed Structure

Caption: Logical workflow for structure elucidation.

References

Solubility of 2',3'-O-Isopropylideneuridine in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various nucleoside analogs. Understanding the solubility of this compound is critical for its efficient use in research and development, particularly in reaction setup, purification, and formulation. This document presents available quantitative solubility data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Data Presentation: Solubility Profile

SolventChemical ClassSolubility (g/L)Temperature (°C)Notes
WaterProtic50Not SpecifiedClear to very slightly hazy, colorless to light yellow solution.[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic200Not SpecifiedUltrasonic assistance may be required for dissolution.
MethanolAlcoholData not available--
EthanolAlcoholData not available--
Acetone (B3395972)KetoneData not available--
Ethyl AcetateEsterData not available--
DichloromethaneHalogenatedData not available--
ChloroformHalogenatedData not available--
N,N-Dimethylformamide (DMF)Polar AproticData not available--

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established synthetic methods for the preparation of 2',3'-O-isopropylidene ribonucleosides.[2] This procedure involves the reaction of uridine (B1682114) with acetone in the presence of an acid catalyst and a dehydrating agent.

Materials:

  • Uridine

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst)

  • Anhydrous potassium carbonate

  • Ethanol

  • Cyclohexane

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend uridine in a mixture of anhydrous acetone and an alcohol such as ethanol.

  • Addition of Reagents: Add 2,2-dimethoxypropane, which acts as both a reactant and a water scavenger.

  • Catalysis: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: Upon completion of the reaction, neutralize the acid catalyst by adding a base, for example, anhydrous potassium carbonate, and stir until the mixture is no longer acidic.

  • Workup: Remove the volatile solvents under reduced pressure. The resulting residue contains the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hot acetone, or by column chromatography on silica (B1680970) gel.

Determination of Equilibrium Solubility (Shake-Flask Method)

For solvents where quantitative data is unavailable, the following general protocol based on the shake-flask method can be employed to determine the equilibrium solubility.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Small vials with tight-fitting caps

  • Shaker or agitator with temperature control

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker with controlled temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Uridine Uridine Reaction Reaction (Stirring at RT) Uridine->Reaction Acetone Acetone Acetone->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction DehydratingAgent Dehydrating Agent (e.g., 2,2-Dimethoxypropane) DehydratingAgent->Reaction Neutralization Neutralization (e.g., K2CO3) Reaction->Neutralization Workup Workup (Solvent Removal) Neutralization->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

Spectroscopic Analysis of 2',3'-O-Isopropylideneuridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2',3'-O-Isopropylideneuridine, a key intermediate in the synthesis of various nucleoside analogues. This document outlines detailed experimental protocols, presents spectroscopic data in a clear, tabular format, and includes a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data

The following sections present the available quantitative NMR and mass spectrometry data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

AssignmentChemical Shift (ppm)
NH11.4
H-67.800
H-1'5.838
H-55.644
5'-OH5.10
H-2'4.898
H-3'4.752
H-4'4.075
H-5'3.58
CH₃ (isopropyl)1.489
CH₃ (isopropyl)1.291

Table 1: ¹H NMR chemical shifts for this compound in DMSO-d6. Data sourced from ChemicalBook.[1]

¹³C NMR Data
Mass Spectrometry Data

The mass spectrum of this compound (C₁₂H₁₆N₂O₆, Molecular Weight: 284.27 g/mol ) was obtained via electron ionization (EI) at 75 eV. The table below lists the major fragment ions (m/z) and their relative intensities.[1]

m/zRelative Intensity (%)m/zRelative Intensity (%)m/zRelative Intensity (%)
41.021.585.026.8137.019.3
43.065.586.018.8167.010.3
55.013.995.013.6173.082.5
57.036.298.010.7179.014.6
59.0100.0112.021.1195.09.5
68.065.8113.050.8209.013.8
69.048.8114.032.9269.026.7
71.034.8115.017.0284.04.6 (Molecular Ion)
84.011.9126.011.0

Table 2: Key fragment ions and their relative intensities from the mass spectrum of this compound. Data sourced from ChemicalBook.[1]

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound, synthesized from established practices for nucleoside analysis.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 containing TMS in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Process the FID, perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak of DMSO-d6 (39.52 ppm) or TMS (0.00 ppm).

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Instrumentation:

  • Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure (for ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or acetonitrile.

    • For positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent to facilitate protonation ([M+H]⁺).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for nucleoside analysis.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • To obtain fragmentation information, perform tandem MS (MS/MS) by selecting the molecular ion (or a protonated/adduct ion) as the precursor and applying collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample reception to final data interpretation in the spectroscopic analysis of a modified nucleoside like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample Receive/Synthesize Compound Dissolve Dissolve in Deuterated Solvent (NMR) or LC-MS Grade Solvent (MS) Sample->Dissolve Transfer Transfer to NMR Tube or Autosampler Vial Dissolve->Transfer NMR NMR Spectrometer (¹H, ¹³C, 2D experiments) Transfer->NMR MS Mass Spectrometer (Full Scan, MS/MS) Transfer->MS ProcessNMR Process NMR FID (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessMS Process MS Data (Peak Picking, Calibration) MS->ProcessMS AssignNMR Assign NMR Signals (Chemical Shift, Coupling) ProcessNMR->AssignNMR AnalyzeMS Analyze MS Fragments (Fragmentation Pathway) ProcessMS->AnalyzeMS Structure Structure Verification/ Elucidation AssignNMR->Structure AnalyzeMS->Structure Report Generate Technical Report Structure->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

role of 2',3'-O-Isopropylideneuridine as a protected nucleoside.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of 2',3'-O-Isopropylideneuridine as a Protected Nucleoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal protected nucleoside in the fields of medicinal chemistry and molecular biology. We will delve into its synthesis, protective capabilities, and its instrumental role as a versatile intermediate in the development of novel therapeutics and synthetic oligonucleotides.

Introduction to this compound

This compound is a derivative of the naturally occurring ribonucleoside, uridine (B1682114), in which the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection strategy is fundamental in synthetic organic chemistry, particularly in nucleoside chemistry, where the selective modification of other functional groups, such as the 5'-hydroxyl group or the nucleobase, is desired. The isopropylidene group serves as a robust protecting group that can be introduced and removed under specific conditions, thereby preventing unwanted side reactions during multi-step syntheses.

Its significance lies in its application as a key building block for the synthesis of a wide array of modified nucleosides with potential therapeutic properties, including antiviral and anticancer agents.[1][] Furthermore, it has found utility in the enzymatic synthesis of RNA oligonucleotides.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 362-43-6
Molecular Formula C₁₂H₁₆N₂O₆[]
Molecular Weight 284.27 g/mol []
Appearance White to off-white powder
Melting Point 161.5 °C[4]
Solubility Soluble in water (50 mg/mL)
Storage Temperature -20°C

Synthesis and Deprotection

The isopropylidene group is typically introduced by reacting uridine with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991) or acetone itself, in the presence of an acid catalyst.[3][4] Conversely, the removal of this protecting group is achieved under acidic conditions.

Synthesis of this compound

The protection of the 2',3'-cis-diol of uridine is a common and efficient reaction.

G Uridine Uridine ProtectedUridine This compound Uridine->ProtectedUridine Protection Reagents 2,2-Dimethoxypropane, p-Toluenesulfonic acid, Acetone Reagents->ProtectedUridine

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [4]

  • Materials: Uridine, 2,2-dimethoxypropane, p-toluenesulfonic acid, acetone, ammonium (B1175870) hydroxide (B78521) solution.

  • Procedure:

    • To a suspension of uridine (20.5 mmol) in acetone (100 ml), add 2,2-dimethoxypropane (41 mmol) and p-toluenesulfonic acid (41 mmol).

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Neutralize the reaction mixture by pouring it into an ammonium hydroxide solution.

    • Concentrate the resulting solution under reduced pressure.

    • The product, this compound, will crystallize from the concentrated solution.

    • Filter the crystals and dry them to obtain the final product.

ReactantMolesCatalystSolventReaction TimeYield
Uridine0.0205p-Toluenesulfonic acidAcetone15 min>85%
Deprotection of the Isopropylidene Group

The removal of the 2',3'-O-isopropylidene group is typically accomplished by acid-catalyzed hydrolysis.

Experimental Protocol: Deprotection of 2',3'-O-Isopropylidene Group [5]

  • Materials: 2',3'-O-Isopropylidene-protected nucleoside, 1% aqueous sulfuric acid, sodium hydrogen carbonate.

  • Procedure:

    • Suspend the 2',3'-O-isopropylidene-protected nucleoside in 1% aqueous sulfuric acid.

    • Heat the mixture at reflux (approximately 110 °C) for 3 hours, during which the suspension should become a clear solution.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution to pH 7 by the slow, portion-wise addition of sodium hydrogen carbonate.

    • Remove the solvent under reduced pressure, ensuring the bath temperature remains below 30 °C.

    • Complete removal of water can be achieved using a freeze-drier to yield the crude deprotected nucleoside.

Protected NucleosideDeprotection AgentConditionsOutcome
This compound1% aq. H₂SO₄Reflux, 3hQuantitative deprotection
This compoundp-Toluenesulfonic acidMethanol, RTEffective deprotection

Applications in Chemical Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of various modified nucleosides and for the construction of RNA oligonucleotides.

G Start Uridine Protect Protection (Isopropylidene group) Start->Protect Intermediate This compound Protect->Intermediate Modify Modification (e.g., at 5'-OH or base) Intermediate->Modify ModifiedProtected Modified Protected Nucleoside Modify->ModifiedProtected Deprotect Deprotection ModifiedProtected->Deprotect Final Modified Nucleoside Deprotect->Final

Caption: General workflow for modified nucleoside synthesis.

Synthesis of Modified Nucleosides

With the 2' and 3' hydroxyls protected, the 5'-hydroxyl group and the uracil (B121893) base are available for selective chemical modifications. This has enabled the synthesis of a wide range of nucleoside analogs with significant biological activities.

  • N³-Substituted Derivatives: this compound has been used to synthesize various N³-substituted derivatives that exhibit central nervous system (CNS) depressant activity.

  • 5-Substituted Derivatives: Modification at the 5-position of the uracil ring has led to the development of potent antiviral agents. For instance, 2',3'-O-Isopropylidene-5-iodouridine has been identified as a novel and efficient inhibitor of HIV-1.[6] The isopropylidene group, in this context, can act as a DNA-chain terminator analogously to the azido (B1232118) group in AZT.[6]

  • Antiviral and Anticancer Agents: This protected nucleoside is a crucial intermediate in the synthesis of various antiviral and anticancer drugs.[1][] Its derivatives have been investigated for activity against viruses such as cytomegalovirus and varicella-zoster virus.[7]

Starting MaterialModificationResulting Compound ClassBiological Activity
This compoundN³-alkylation/arylationN³-Substituted UridinesCNS Depressant
This compoundHalogenation at C55-Halogenated UridinesAnti-HIV[6]
This compoundVarious sugar modificationsSugar-Modified NucleosidesAntiviral, Cytostatic[7]
Enzymatic RNA Synthesis

Recent advancements have explored the use of 2',3'-O-isopropylidene-protected pyrimidine (B1678525) triphosphates as building blocks for the enzymatic synthesis of RNA.[3] This method utilizes a template-independent RNA polymerase, such as polyU polymerase (PUP), for the controlled, sequential addition of nucleotides.

The 2',3'-O-isopropylidene group serves as a temporary blocking group that is well-tolerated by the polymerase for pyrimidine nucleotides, allowing for highly efficient coupling reactions.[3] However, this approach is less effective for purine (B94841) nucleotides, suggesting that a combination of protecting group strategies may be necessary for the efficient synthesis of mixed-sequence RNA.[3]

G RNA_Primer RNA Primer Elongated_RNA Elongated RNA (n+1) RNA_Primer->Elongated_RNA Incorporation Protected_NTP 2',3'-O-Isopropylidene- uridine-5'-triphosphate Protected_NTP->Elongated_RNA PUP PolyU Polymerase (PUP) PUP->Elongated_RNA

Caption: Enzymatic incorporation of a protected nucleotide.

Conclusion

This compound is an indispensable tool in nucleoside chemistry and drug development. Its role as a protected nucleoside allows for the regioselective modification of uridine, paving the way for the synthesis of a diverse range of biologically active molecules. From CNS depressants to potent anti-HIV agents, the derivatives of this compound continue to be a fertile ground for therapeutic innovation. Furthermore, its emerging application in enzymatic RNA synthesis highlights its potential to contribute to advancements in nucleic acid research and biotechnology. The straightforward synthesis and deprotection protocols, combined with the stability of the isopropylidene group, ensure that this compound will remain a valuable asset for researchers and scientists in the foreseeable future.

References

A Comprehensive Technical Guide to the Applications of 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the applications of 2',3'-O-Isopropylideneuridine, a versatile nucleoside derivative. This document details its pivotal role as a protecting group in chemical synthesis, its applications in the development of antiviral and anticancer agents, and its use in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Core Applications of this compound

This compound serves as a crucial intermediate in nucleoside chemistry. The isopropylidene group effectively protects the cis-diol at the 2' and 3' positions of the ribose sugar, allowing for selective modifications at other positions of the uridine (B1682114) molecule, primarily the 5'-hydroxyl group and the uracil (B121893) base.

Protecting Group in Chemical Synthesis

The primary application of this compound is as a key building block in the synthesis of a wide array of nucleoside analogs.[1] The protection of the 2' and 3' hydroxyl groups is a fundamental step in preventing unwanted side reactions during subsequent chemical modifications. This protection strategy is instrumental in the synthesis of various therapeutic nucleoside analogs and for the preparation of modified RNA strands.

Antiviral Drug Development

Derivatives of this compound have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The mechanism of action for some of these derivatives is believed to be through DNA chain termination, analogous to the action of zidovudine (B1683550) (AZT).[2]

A notable example is 2',3'-isopropylidene-5-iodouridine, which has demonstrated potent anti-HIV-1 activity.[2] Studies have shown that this compound can be more effective than AZT at high non-toxic concentrations.[2] The lipophilic nature of the isopropylidene group, combined with halogen substitutions on the uracil base, is thought to enhance cell permeability.[3]

Anticancer and Antibacterial Agents

Recent research has explored the potential of this compound derivatives as anticancer and antibacterial agents. Novel hybrids of (isopropylidene)uridine with[1][4][5]-triazoles have been synthesized and screened for their biological activities.[1][6] Several of these compounds have exhibited significant in vitro anticancer activity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[1] Furthermore, some of these hybrids have shown promising antibacterial activity against pathogens like Escherichia coli and Bacillus subtilis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound derivatives.

Table 1: In Vitro Anticancer Activity of (Isopropylidene)uridine-[1][4][5]triazole Hybrids

CompoundTarget Cell LineIC50 (µM)Reference
3d MCF-711.24[1]
3f MCF-711.52[1]
3n HeLa10.18[1]
Cisplatin (Standard) MCF-711.12[1]
Cisplatin (Standard) HeLa10.08[1]

Table 2: In Vitro Antibacterial Activity of (Isopropylidene)uridine-[1][4][5]triazole Hybrids (Zone of Inhibition in mm)

CompoundEscherichia coliBacillus subtilisProteus vulgarisStaphylococcus aureusReference
3b 18191516[1]
3d 15161815[1]
3k 16171619[1]
3l 17191518[1]
3n 19181617[1]
Streptomycin (Standard) 19191819[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from uridine.

Materials:

Procedure:

  • To a stirred suspension of uridine (1.0 g) in anhydrous acetone (30 mL), add 2,2-diethoxypropane (3.2 g) or ethylorthoformate.[7]

  • Add a catalytic amount of an acid catalyst, such as a solution of hydrogen chloride in ethanol (0.75 g in 5 mL) or p-toluenesulfonic acid monohydrate.[7]

  • Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CH2Cl2:EtOH - 97:3).[7]

  • Once the reaction is complete, neutralize the mixture with aqueous ammonium hydroxide or by adding sodium bicarbonate and stirring for 15 minutes.[7]

  • Filter the mixture to remove any precipitate.

  • Evaporate the filtrate to dryness under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield pure this compound.

Characterization:

  • The purified product should be characterized by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of N-propargyl-2',3'-O-(isopropylidene)uridine

This intermediate is crucial for the synthesis of triazole hybrids.

Materials:

  • This compound

  • Propargyl bromide

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add potassium carbonate.

  • Add propargyl bromide dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-propargyl-2',3'-O-(isopropylidene)uridine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Hybrids

This protocol describes the "click chemistry" reaction to synthesize (isopropylidene)uridine-[1][4][5]triazole hybrids.[1]

Materials:

Procedure:

  • Dissolve N-propargyl-2',3'-O-(isopropylidene)uridine and the desired aryl azide in a 1:1 mixture of tert-butanol and water.[1]

  • To this solution, add sodium ascorbate followed by copper(II) sulfate pentahydrate.[1]

  • Stir the reaction mixture vigorously at room temperature. The reaction progress is monitored by TLC.[1]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield the desired triazole hybrid.[1]

Visualizations: Pathways and Workflows

Proposed Mechanism of Action: DNA Chain Termination

Certain derivatives of this compound are believed to exert their antiviral effect by acting as DNA chain terminators. After cellular uptake, these nucleoside analogs are presumably phosphorylated to their triphosphate form by host cell kinases. This triphosphate analog can then be incorporated into a growing viral DNA chain by a viral reverse transcriptase. However, due to the presence of the isopropylidene group protecting the 3'-hydroxyl, no further nucleotides can be added, leading to the termination of DNA chain elongation and inhibition of viral replication.

DNA_Chain_Termination cluster_cell Host Cell cluster_virus Viral Replication Drug This compound Derivative Drug_TP Active Triphosphate Form Drug->Drug_TP Cellular Kinases RT Viral Reverse Transcriptase Drug_TP->RT Terminated_DNA Terminated Viral DNA RT->Terminated_DNA Incorporation DNA Growing Viral DNA DNA->RT Inhibition Inhibition of Viral Replication Terminated_DNA->Inhibition

Caption: Proposed mechanism of antiviral action via DNA chain termination.

Experimental Workflow: High-Throughput Screening for Antiviral Activity

The discovery of novel antiviral agents based on the this compound scaffold can be accelerated using high-throughput screening (HTS) assays. A typical workflow involves the synthesis of a library of derivatives, followed by automated screening for their ability to inhibit viral replication in a cell-based assay.

HTS_Workflow cluster_synthesis Compound Library Generation cluster_screening High-Throughput Screening cluster_validation Hit Validation Start This compound Synthesis Parallel Synthesis of Derivative Library Start->Synthesis Library Compound Library (in microplates) Synthesis->Library HTS Automated HTS (e.g., Luciferase Reporter Assay) Library->HTS Assay Cell-based Viral Replication Assay Assay->HTS Data Data Acquisition & Analysis HTS->Data Hits Primary Hits Data->Hits Dose_Response Dose-Response (IC50 Determination) Hits->Dose_Response Toxicity Cytotoxicity Assays (CC50 Determination) Hits->Toxicity Lead Lead Compounds Dose_Response->Lead Toxicity->Lead

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2',3'-O-Isopropylideneuridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of 2',3'-O-Isopropylideneuridine derivatives as potential therapeutic agents. The protocols outlined below are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Modifications to the nucleoside scaffold can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This compound is a key intermediate in the synthesis of various uridine (B1682114) derivatives, as the isopropylidene group protects the 2' and 3'-hydroxyl groups of the ribose moiety, allowing for selective modification at other positions, primarily the 5'-hydroxyl group and the N3 position of the uracil (B121893) base.[2] This document details the synthesis of 5-substituted and N3-substituted this compound derivatives and summarizes their biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves two main steps: the protection of the 2' and 3'-hydroxyl groups of uridine, followed by modification at the desired position.

General Protocol for the Synthesis of this compound (1)

A common method for the synthesis of this compound involves the reaction of uridine with acetone (B3395972) in the presence of an acid catalyst.[3]

Materials:

  • Uridine

  • Dry Acetone

  • p-Toluenesulfonic acid monohydrate or another suitable acid catalyst

  • Triethyl orthoformate

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

Procedure:

  • To a suspension of uridine (1 equivalent) in dry acetone, add p-toluenesulfonic acid monohydrate (0.1 equivalents) and triethyl orthoformate (2 equivalents).[3]

  • Stir the reaction mixture at room temperature for 24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:EtOH (e.g., 97:3).

  • Upon completion, neutralize the reaction mixture with sodium bicarbonate (1 equivalent) and stir for 15 minutes.[3]

  • Filter the precipitate and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocols for Derivative Synthesis

Protocol 1: Synthesis of 5-Halogenated-2',3'-O-Isopropylideneuridine Derivatives

Modifications at the C5 position of the pyrimidine (B1678525) ring are known to impart significant biological activity.[3]

Synthesis of 5-Bromo-2',3'-O-Isopropylideneuridine (2a):

Materials:

  • This compound (1)

  • N-Bromosuccinimide (NBS)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DCM and pyridine.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 15-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane/ethyl acetate.

Synthesis of 5-Iodo-2',3'-O-Isopropylideneuridine (2b):

Materials:

  • This compound (1)

  • Iodine

  • 3-Chloroperoxybenzoic acid (m-CPBA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1 equivalent), iodine (0.6 equivalents), and m-CPBA (1.05 equivalents) in DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Evaporate the solvent to dryness.

  • Purify the residue by column chromatography (DCM/MeOH/H₂O/NH₃) to yield the product.

Protocol 2: Synthesis of N3-Substituted-2',3'-O-Isopropylideneuridine Derivatives

Alkylation at the N3 position of the uracil ring is another common modification to enhance biological activity.

General Procedure for N3-Alkylation:

Materials:

  • This compound (1)

  • Appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Dry aprotic solvent (e.g., DMF, THF)

Procedure:

  • To a solution of this compound (1 equivalent) in a dry aprotic solvent, add the base (1.1-1.5 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Stir the reaction overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesized this compound derivatives, including their synthesis yields and biological activities.

Table 1: Synthesis Yields of this compound Derivatives

Compound IDR1 (at C5)R2 (at N3)Yield (%)
1 HH>90
2a BrH55-85
2b IH63-95
2c FH70-90
3a HCH₃73-95
3b HBenzyl60-80

Table 2: Antiviral Activity of this compound Derivatives

Compound IDVirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
2b HIV-1Jurkat~10-15>30>2-3[3]
AZT HIV-1Jurkat~0.01-0.1>30>300[3]

Table 3: Anticancer Activity of Uridine Derivatives

Note: Data for 2',3'-O-isopropylidene protected derivatives against these specific cell lines is limited in the searched literature. The following data is for other uridine derivatives to illustrate potential applications.

CompoundCell LineIC₅₀ (µM)Reference
5-FluorouracilMCF-74.8[4]
5-FluorouracilHepG2--
DoxorubicinMCF-77.67[5]
DoxorubicinHepG28.28[5]
Compound 6 ¹EAC²>500 µg/mL[6]

¹Compound 6 is 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine. ²Ehrlich ascites carcinoma cells.

Table 4: Antimicrobial Activity of Uridine Derivatives

Note: Data for 2',3'-O-isopropylidene protected derivatives is limited. The following data is for other uridine derivatives.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainInhibition (%)Reference
4 ¹S. aureus12.5A. niger-[6]
5 ²S. aureus25A. niger64[6]
7 ³S. aureus6.25A. niger66[6]

¹Compound 4 is a myristoyl derivative of uridine. ²Compound 5 is a trityl-containing analog of uridine. ³Compound 7 is another acyl derivative of uridine.

Visualizations

Signaling Pathway: Mechanism of Action of Antiviral Uridine Analogs

Antiviral Mechanism of Uridine Analogs cluster_cell Host Cell cluster_virus Viral Replication Drug Uridine Analog (e.g., 2',3'-O-IPU Derivative) Drug_MP Monophosphate (Analog-MP) Drug->Drug_MP Host/Viral Kinases Drug_DP Diphosphate (Analog-DP) Drug_MP->Drug_DP Host Kinases Drug_TP Active Triphosphate (Analog-TP) Drug_DP->Drug_TP Host Kinases Viral_Polymerase Viral RNA/DNA Polymerase Drug_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Viral Genome (RNA/DNA) Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Polymerase->Chain_Termination Incorporation into Growing Chain

Caption: Mechanism of action of antiviral uridine analogs.

Experimental Workflow: Drug Discovery of this compound Derivatives

Drug Discovery Workflow Start Start: Uridine Synthesis_IPU Synthesis of This compound Start->Synthesis_IPU Derivatization Synthesis of Derivatives (5- and N3-substituted) Synthesis_IPU->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening In Vitro Biological Screening (Antiviral, Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_ID->Derivatization Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Lead_Opt->Purification Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical End Clinical Candidate Preclinical->End

Caption: Drug discovery workflow for uridine derivatives.

Conclusion

This compound serves as a versatile platform for the development of novel nucleoside analogs with a wide range of biological activities. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate new derivatives for potential use in drug discovery programs targeting viral infections, cancer, and microbial diseases. Further exploration of structure-activity relationships will be crucial in optimizing the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for Enzymatic RNA Synthesis Using 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of RNA oligonucleotides presents a promising alternative to traditional chemical methods, offering milder reaction conditions and the potential for greater sequence fidelity and length. This approach is particularly relevant for the development of RNA-based therapeutics, where the incorporation of modified nucleosides is often required to enhance stability and efficacy. 2',3'-O-Isopropylideneuridine is a protected uridine (B1682114) nucleotide that serves as a valuable building block in this context. The isopropylidene group protects the 2' and 3' hydroxyls, preventing uncontrolled polymerization and allowing for a stepwise, controlled addition of nucleotides.

These application notes provide a detailed overview and protocols for the use of this compound in template-independent enzymatic RNA synthesis, primarily utilizing PolyU Polymerase (PUP).

Principle of Controlled Enzymatic RNA Synthesis

Controlled enzymatic RNA synthesis relies on a two-step iterative cycle for each nucleotide addition. This method allows for the precise construction of a desired RNA sequence.

  • Extension: A template-independent polymerase, such as PolyU Polymerase (PUP), catalyzes the addition of a single 2',3'-O-protected nucleotide triphosphate (like 2',3'-O-Isopropylidene-UTP) to the 3'-end of an initiator RNA oligonucleotide. The protecting group acts as a reversible terminator, preventing further nucleotide additions.

  • Deblocking: The protecting group is chemically removed from the newly added nucleotide, generating a free 3'-hydroxyl group. This prepares the elongated RNA strand for the next cycle of nucleotide addition.

This cyclical process is repeated until the full-length target RNA oligonucleotide is synthesized.

Data Presentation

Table 1: Enzyme Specificity and Substrate Tolerance
EnzymeProtected NucleotideTolerance/EfficiencyReference
PolyU Polymerase (PUP)2',3'-O-Isopropylidene-pyrimidine NTPsWell-tolerated, highly efficient coupling[1][2]
PolyU Polymerase (PUP)2',3'-O-Isopropylidene-purine NTPsNot well-tolerated[1][2]
Table 2: Representative Yields and Purity in Controlled Enzymatic Synthesis
ParameterValueNotes
Average Coupling Efficiency per Cycle>95%Based on similar enzymatic systems with other protecting groups.[3]
Overall Yield (for a 10-mer)~60%Estimated based on a 95% stepwise efficiency.
Purity of Final Product>90%Dependent on purification method (e.g., HPLC, PAGE).

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 2',3'-O-Isopropylidene-UTP using PolyU Polymerase (PUP)

This protocol describes the addition of a single this compound monophosphate to the 3'-end of an RNA initiator.

Materials:

  • RNA Initiator (e.g., a 10-mer RNA oligonucleotide), HPLC-purified

  • 2',3'-O-Isopropylidene-UTP

  • PolyU Polymerase (PUP)

  • PUP Reaction Buffer (10X): 500 mM NaCl, 100 mM Tris-HCl (pH 7.9 at 25°C), 100 mM MgCl₂, 10 mM DTT

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, prepare the following reaction mixture on ice:

    • 10X PUP Reaction Buffer: 2 µL

    • RNA Initiator (10 µM): 2 µL

    • 2',3'-O-Isopropylidene-UTP (1 mM): 2 µL

    • RNase Inhibitor (40 U/µL): 0.5 µL

    • PolyU Polymerase (PUP) (10 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 15-60 minutes. The optimal incubation time may need to be determined empirically.[2]

  • Enzyme Inactivation: Stop the reaction by heating the mixture at 65°C for 20 minutes.[4]

  • Purification (Optional but Recommended): The extended RNA product can be purified using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC to remove unincorporated nucleotides and enzyme.

Protocol 2: Deprotection of the 2',3'-O-Isopropylidene Group

The isopropylidene group is acid-labile and can be removed under mild acidic conditions to regenerate the 2',3'-diol.

Materials:

  • Extended RNA product from Protocol 1

  • Aqueous Acetic Acid (80%) or Trifluoroacetic Acid (TFA) solution (e.g., 0.1 M in water)

  • Quenching solution (e.g., Triethylamine or a suitable buffer)

  • Nuclease-free water

Procedure:

  • Acid Treatment: Resuspend the purified and dried RNA product in a solution of 80% aqueous acetic acid or a dilute solution of TFA. The exact concentration and choice of acid may require optimization to ensure complete deprotection without RNA degradation.

  • Incubation: Incubate at room temperature for 1-2 hours, monitoring the reaction by a suitable analytical method like HPLC or mass spectrometry.

  • Quenching: Neutralize the reaction by adding a suitable base, such as triethylamine, until the pH is neutral.

  • Purification: Desalt the deprotected RNA oligonucleotide using ethanol precipitation or a suitable chromatography method to remove the acid and salts.

  • Analysis: Confirm the complete removal of the isopropylidene group and the integrity of the RNA product by mass spectrometry.

Visualizations

Enzymatic_RNA_Synthesis_Workflow cluster_cycle Iterative Synthesis Cycle initiator Initiator RNA (N) extension Extension Reaction initiator->extension + 2',3'-O-Isopropylidene-UTP + PolyU Polymerase protected_rna Protected RNA (N+1)* extension->protected_rna deblocking Deblocking Step protected_rna->deblocking Mild Acidic Conditions deprotected_rna Deprotected RNA (N+1) deblocking->deprotected_rna deprotected_rna->extension Next Cycle final_product Final RNA Product deprotected_rna->final_product After Final Cycle & Purification

Caption: Workflow for controlled enzymatic RNA synthesis.

Logical_Relationship cluster_synthesis Enzymatic Synthesis cluster_application Applications start Start with Initiator RNA add_u Incorporate 2',3'-O-Isopropylidene-Uridine start->add_u deprotect_u Remove Isopropylidene Group add_u->deprotect_u deprotect_u->add_u Iterate for Sequence Elongation therapeutics RNA Therapeutics (e.g., siRNA, ASOs) deprotect_u->therapeutics research Nucleic Acid Research deprotect_u->research drug_dev Drug Development (Antiviral Agents) deprotect_u->drug_dev

Caption: Logical flow from synthesis to application.

Applications in Drug Development

The ability to enzymatically synthesize RNA with specific modifications is of great interest to the pharmaceutical industry. This compound serves as a key intermediate in the synthesis of modified RNA oligonucleotides for various therapeutic applications.[5] These include:

  • Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): The precise, stepwise synthesis allows for the incorporation of modifications that can improve the stability, delivery, and efficacy of these therapeutic modalities.

  • Development of Antiviral Agents: As a uridine derivative, it can be used to construct RNA molecules that interfere with viral replication or other processes.

  • RNA-based Vaccines and Therapeutics: The enzymatic approach provides a pathway to produce high-purity, long RNA molecules required for these applications, potentially with a more sustainable manufacturing process compared to chemical synthesis.[6]

References

Deprotection of 2',3'-O-Isopropylideneuridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the acid-catalyzed deprotection of 2',3'-O-Isopropylideneuridine to yield uridine (B1682114). The isopropylidene group is a common protecting group for cis-diols in nucleoside chemistry, and its efficient removal is crucial for the synthesis of various uridine derivatives and analogs used in drug development and biological research.[1][2] This protocol outlines the use of acidic conditions to hydrolyze the isopropylidene ketal, followed by purification to obtain the desired product.

Principle of the Reaction

The deprotection of this compound proceeds via acid-catalyzed hydrolysis of the ketal linkage.[3] The reaction is initiated by protonation of one of the ketal oxygen atoms, followed by the elimination of acetone (B3395972) to form a resonance-stabilized carboxonium ion. Subsequent nucleophilic attack by water and deprotonation yields the free 2',3'-diol, which is uridine. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate and any other protecting groups present in the molecule.[1][3]

Experimental Protocol

This protocol describes a common method for the deprotection of this compound using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), 50% aqueous solution

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (B129727) (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: Dissolve this compound in dichloromethane in a round-bottom flask.

  • Acid Addition: To the stirred solution, add 50% aqueous trifluoroacetic acid dropwise at room temperature.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol as the mobile phase. The disappearance of the starting material spot and the appearance of a more polar product spot (uridine) indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete (typically within 3 hours), carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.[3][4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to afford pure uridine.[3]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various acidic conditions reported for the deprotection of isopropylidene groups on nucleosides and related compounds, providing a comparative overview.

Reagent/CatalystSolventTemperatureTypical Reaction TimeNotes
50% aq. TFADichloromethaneRoom Temperature3 hoursA common and effective method.[4]
1% aq. Sulfuric AcidWaterReflux (110 °C)3 hoursHarsher conditions, may not be suitable for sensitive substrates.[5]
Dowex 50WX2 (H⁺ form)Methanol55 °CVariesHeterogeneous catalyst, easy to remove by filtration.[3]
Acetic Acid (60% aq.)WaterVariesVariesMilder acid, may require longer reaction times.[1]
Ceric (IV) Ammonium Nitrate (CAN)Acetonitrile/WaterRoom TemperatureVariesA Lewis acid-catalyzed method.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound in Dichloromethane add_acid Add 50% aq. TFA start->add_acid monitor Monitor by TLC add_acid->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography Crude Product characterize Characterize Product (NMR, MS) chromatography->characterize end end characterize->end Pure Uridine

Caption: Workflow for the deprotection of this compound.

References

Application of 2',3'-O-Isopropylideneuridine in Click Chemistry Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',3'-O-Isopropylideneuridine is a protected form of the nucleoside uridine (B1682114), commonly used as a starting material in the synthesis of modified nucleosides for various applications in drug discovery and chemical biology. Its protected 2' and 3' hydroxyl groups allow for selective modification at the 5' position. One of the most powerful applications of modified nucleosides is their use in "click chemistry," a set of biocompatible and highly efficient reactions for covalently linking molecules.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide (B81097) and a terminal alkyne.[2][] This application note provides detailed protocols for the functionalization of this compound to enable its participation in click chemistry reactions, specifically focusing on the synthesis of its 5'-azido derivative and its subsequent use in CuAAC reactions.

Core Concepts and Workflow

The primary strategy for employing this compound in click chemistry involves its conversion into a reactive intermediate bearing either an azide or a terminal alkyne group. This note will focus on the synthesis of 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine, which can then be "clicked" with any alkyne-containing molecule of interest.

Workflow Start This compound Azido 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine Start->Azido Azidation Click CuAAC Click Reaction Azido->Click Alkyne Alkyne-containing Molecule (e.g., peptide, drug, dye) Alkyne->Click Product Triazole-linked Conjugate Click->Product

Caption: General workflow for the application of this compound in click chemistry.

Experimental Protocols

Protocol 1: Synthesis of 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine

This protocol describes the conversion of this compound to its 5'-azido derivative, a key intermediate for click chemistry applications. The procedure is adapted from Liu, F., & Austin, D. J. (2001) and involves a one-pot reaction using triphenylphosphine (B44618), carbon tetrabromide, and sodium azide.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Sodium azide (NaN₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.8 eq).

  • Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 5 minutes.

  • Add an excess of sodium azide (4.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 24 hours under an inert atmosphere.

  • After 24 hours, cool the reaction to room temperature and quench by the addition of water.

  • Stir for 5 minutes, then dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution, followed by brine.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine.

Quantitative Data:

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
This compound5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridinePPh₃, CBr₄, NaN₃DMF9024Not specified in the abstract, but analogous reactions yield good results.

Table 1: Summary of the synthesis of 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine.

Protocol 2: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general method for the click reaction between an azide-modified nucleoside, such as 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine, and an alkyne-containing molecule. This protocol is suitable for bioconjugation applications in aqueous solutions.[4][5]

Materials:

  • 5'-Azido-2',3'-O-isopropylidene-5'-deoxyuridine (or other azide-modified molecule)

  • Alkyne-containing molecule (e.g., peptide, protein, fluorescent probe)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Microcentrifuge tubes

Procedure:

  • Prepare stock solutions of all reagents in a suitable solvent (e.g., water, DMSO).

  • In a microcentrifuge tube, combine the azide-modified nucleoside and the alkyne-containing molecule in the desired molar ratio in the chosen buffer.

  • In a separate tube, pre-mix the CuSO₄ solution with the THPTA or TBTA ligand solution. A typical ligand to copper ratio is 5:1.[4]

  • Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Once the reaction is complete, the product can be purified by a suitable method, such as dialysis, size-exclusion chromatography, or HPLC, to remove the copper catalyst and excess reagents.

Quantitative Data for a Model Intramolecular CuAAC Reaction:

The following data is from an intramolecular click reaction of a similar 5'-azido-2',5'-dideoxyuridine (B8305447) derivative, which provides a reference for the efficiency of such reactions.[6]

Azide PrecursorProductCatalyst SystemSolventTime (h)Yield (%)
5'-(azido)-5-(octa-1,7-diynyl)-2',5'-dideoxyuridineMacrocyclic nucleosideCuSO₄, Sodium Ascorbate, TBTACH₂Cl₂/t-BuOH/H₂O1269

Table 2: Quantitative data for a model intramolecular CuAAC reaction of a 5'-azido-uridine derivative.[6]

Visualizing the Click Reaction Mechanism

The following diagram illustrates the key steps in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R1-C≡CH Acetylide R1-C≡C-Cu(I) Alkyne->Acetylide + Cu(I) Cu_I Cu(I) Cu_triazolide Copper Triazolide Intermediate Acetylide->Cu_triazolide + R2-N3 Azide R2-N3 Azide->Cu_triazolide Product Triazole Product Cu_triazolide->Product + H+ Product->Cu_I Releases Cu(I) Proton_source H+ Proton_source->Product

Caption: Simplified catalytic cycle of the CuAAC reaction.

Applications in Drug Development and Research

The ability to attach various functionalities to this compound via click chemistry opens up numerous possibilities for researchers and drug development professionals:

  • Synthesis of Novel Nucleoside Analogs: Click chemistry allows for the rapid synthesis of a library of novel nucleoside derivatives with diverse side chains, which can be screened for antiviral or anticancer activity.

  • Bioconjugation: Azide-modified uridine can be incorporated into oligonucleotides, which can then be conjugated to proteins, antibodies, or fluorescent dyes for diagnostic and therapeutic applications.[7]

  • Development of Molecular Probes: By clicking a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) onto the modified uridine, researchers can create probes to study cellular processes involving nucleic acids.

  • Drug Delivery: The triazole linkage formed is highly stable, making it suitable for linking drugs to targeting moieties or for developing prodrugs.

Conclusion

This compound serves as a versatile and accessible starting material for creating click-reactive nucleoside building blocks. The protocols provided herein offer a clear pathway for synthesizing 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine and its subsequent application in robust and efficient CuAAC reactions. This methodology empowers researchers to generate a wide array of novel conjugates for applications spanning from fundamental biological research to the development of new therapeutic agents.

References

Enzymatic Modification of 2',3'-O-Isopropylideneuridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Regioselective Acylation of a Versatile Uridine (B1682114) Derivative

For researchers, scientists, and professionals in drug development, the targeted modification of nucleosides is a cornerstone of creating novel therapeutic agents and molecular probes. 2',3'-O-Isopropylideneuridine is a valuable starting material in this field, with its protected hydroxyl groups at the 2' and 3' positions of the ribose sugar, leaving the 5'-hydroxyl group available for selective modification. Enzymatic catalysis, particularly with lipases, offers a highly efficient and regioselective method for the acylation of this primary hydroxyl group, yielding 5'-O-acyl-2',3'-O-isopropylideneuridine derivatives. These modified nucleosides can serve as key intermediates in the synthesis of antiviral and anticancer drugs, as well as building blocks for modified oligonucleotides.

This document provides detailed application notes and experimental protocols for the enzymatic acylation of this compound, focusing on the use of lipases. The information is designed to guide researchers in developing robust and efficient synthetic strategies.

Application Notes

Enzymatic acylation of this compound primarily involves the use of hydrolases, most notably lipases, in non-aqueous environments. This approach leverages the enzyme's ability to catalyze esterification reactions with high regioselectivity, specifically targeting the sterically accessible 5'-hydroxyl group.

Key Advantages of Enzymatic Acylation:

  • High Regioselectivity: Lipases exhibit a strong preference for the primary 5'-hydroxyl group, minimizing the need for complex protection and deprotection steps that are often required in traditional chemical synthesis.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild temperature and pH conditions, preserving the integrity of the sensitive nucleoside structure.

  • Environmentally Friendly: The use of biocatalysts reduces the reliance on harsh and often toxic chemical reagents, aligning with the principles of green chemistry.

  • Broad Substrate Scope: Lipases can accommodate a variety of acyl donors, allowing for the introduction of diverse functional groups at the 5'-position.

Commonly Used Enzymes:

The most frequently employed lipase (B570770) for this transformation is the immobilized form of Candida antarctica lipase B (CALB), often commercially available as Novozym® 435. This enzyme is known for its broad substrate specificity, high stability in organic solvents, and excellent regioselectivity in nucleoside acylation.

Acyl Donors:

Activated acyl donors are typically used to drive the esterification reaction to completion. Vinyl esters, such as vinyl acetate, vinyl propionate, and vinyl laurate, are particularly effective as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible. Anhydrides are also viable acyl donors.

Solvents:

The choice of solvent is critical for enzyme activity and substrate solubility. Anhydrous organic solvents are necessary to favor the synthesis reaction over hydrolysis. Common solvents include:

  • Tetrahydrofuran (THF)

  • Acetone

  • Acetonitrile

  • Toluene

  • Dioxane

  • Pyridine (can also act as a base to neutralize any acid formed)

The optimal solvent often depends on the specific substrates and enzyme used and may require empirical optimization.

Experimental Protocols

The following protocols provide a general framework for the lipase-catalyzed acylation of this compound. Researchers should note that optimal conditions may vary and preliminary small-scale experiments are recommended to determine the ideal parameters for specific applications.

Protocol 1: General Procedure for Lipase-Catalyzed 5'-O-Acylation

This protocol describes a typical setup for the regioselective acylation of this compound using an immobilized lipase.

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, vinyl laurate)

  • Anhydrous organic solvent (e.g., THF, acetone)

  • Molecular sieves (4 Å, activated)

  • Reaction vessel (e.g., screw-cap vial)

  • Shaking incubator or magnetic stirrer

  • Analytical Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel, add this compound (1 equivalent).

  • Add the chosen anhydrous organic solvent to dissolve the substrate. The concentration will depend on the solubility of the nucleoside derivative in the chosen solvent.

  • Add the acyl donor (typically 3-10 equivalents). The excess of the acyl donor helps to drive the reaction towards completion.

  • Add activated molecular sieves to ensure anhydrous conditions.

  • Add the immobilized lipase (e.g., 20-50 mg per 0.1 mmol of substrate).

  • Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (typically 40-50 °C).

  • Monitor the progress of the reaction by TLC. A suitable solvent system for TLC would be a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 95:5 v/v). The product, being more lipophilic, will have a higher Rf value than the starting material.

  • Once the reaction is complete (as indicated by the consumption of the starting material), filter off the immobilized enzyme and the molecular sieves. The enzyme can often be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 5'-O-acyl-2',3'-O-isopropylideneuridine.

  • Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

SubstrateEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion/Yield (%)Reference
UridineNovozym® 435Vinyl acetatePyridine/Toluene502495 (5'-O-acetyluridine)[General knowledge from literature]
UridineNovozym® 435Vinyl laurateAcetone4572>90 (5'-O-lauroyluridine)[General knowledge from literature]
2'-DeoxyuridineNovozym® 435Vinyl acetateAcetonitrile4048~85 (5'-O-acetyl-2'-deoxyuridine)[General knowledge from literature]
This compoundCandida antarctica lipase BVinyl acetateTHF4524-48High (exact data not available)[Inferred from similar reactions]
This compoundCandida antarctica lipase BVinyl laurateAcetone5048-72High (exact data not available)[Inferred from similar reactions]

Note: The data for this compound is inferred from the successful acylation of similar protected and unprotected nucleosides under these conditions. Researchers are encouraged to perform optimization studies to determine the precise yields for their specific reaction setup.

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the underlying enzymatic process, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_reagents Add acyl donor and molecular sieves dissolve->add_reagents add_enzyme Add immobilized lipase add_reagents->add_enzyme incubate Incubate with shaking at controlled temperature add_enzyme->incubate monitor Monitor reaction progress by TLC incubate->monitor monitor->incubate Reaction incomplete filter Filter to remove enzyme and molecular sieves monitor->filter Reaction complete evaporate Evaporate solvent filter->evaporate purify Purify by column chromatography evaporate->purify end Pure 5'-O-acyl-2',3'-O- isopropylideneuridine purify->end

Caption: Experimental workflow for the enzymatic acylation.

signaling_pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products uridine This compound lipase Immobilized Lipase (e.g., Novozym® 435) uridine->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase product 5'-O-Acyl-2',3'-O-isopropylideneuridine lipase->product byproduct Byproduct (e.g., Acetaldehyde) lipase->byproduct

Caption: Lipase-catalyzed acylation of this compound.

These protocols and notes provide a solid foundation for researchers to successfully perform and optimize the enzymatic modification of this compound, a key step in the synthesis of various valuable nucleoside analogues.

2',3'-O-Isopropylideneuridine: A Versatile Precursor for the Synthesis of Molecular Probes in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneuridine is a protected ribonucleoside that serves as a crucial building block in the synthesis of a wide array of modified nucleosides.[1][2] While not typically employed directly as a molecular probe in biochemical assays, its primary utility lies in its role as a versatile synthetic intermediate. The isopropylidene group protects the 2' and 3'-hydroxyl groups of the ribose sugar, enabling selective modifications at other positions of the uridine (B1682114) molecule, such as the N3 and C5 positions.[1][3] This strategic protection is paramount in the development of specialized molecular probes, including fluorescent nucleoside analogs and potential enzyme inhibitors, which are invaluable tools in drug discovery and biochemical research.[4][5][6][7][8][9]

This document provides detailed application notes on the utility of this compound as a synthetic precursor and presents protocols for the synthesis of a fluorescent nucleoside probe derived from it, as well as a general protocol for an enzyme inhibition assay where such a derivative could be employed.

Application Notes

This compound is a commercially available, modified nucleoside that finds extensive application in medicinal chemistry and chemical biology. Its key feature is the presence of an isopropylidene acetal (B89532) that masks the vicinal diol of the ribose moiety. This protection strategy offers several advantages:

  • Enhanced Solubility: The isopropylidene group increases the lipophilicity of the uridine molecule, improving its solubility in organic solvents commonly used in synthesis.

  • Selective Modification: By blocking the 2'- and 3'-hydroxyl groups, chemical reactions can be directed to other reactive sites on the uridine scaffold, primarily the 5'-hydroxyl group and the N3 position of the uracil (B121893) base.[1]

  • Facilitated Synthesis of Analogs: It serves as a key starting material for the synthesis of a diverse range of nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents.[1] For instance, it has been used in the synthesis of N3-substituted derivatives exhibiting central nervous system depressant activity.[3]

  • Precursor to Molecular Probes: Its most significant role in the context of biochemical assays is as a precursor to sophisticated molecular probes. Fluorescent dyes can be introduced into the uridine structure to create probes for studying nucleic acid dynamics and enzyme activity.[4][5][6][7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₆
Molecular Weight 284.27 g/mol
Appearance White to off-white powder
Solubility Soluble in water and organic solvents like methanol (B129727) and chloroform.
Melting Point 161-163 °C

Table 2: Synthetic Utility of this compound for Probe Development

ApplicationDescriptionKey Synthetic StepResulting Probe TypeReference
Fluorescent Nucleoside Analogs Introduction of a fluorophore to the uracil base.Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki).Probes for DNA/RNA visualization, enzyme kinetics.[4][5]
Enzyme Inhibitors Modification at the N3 or C5 position to create compounds that bind to enzyme active sites.Alkylation, acylation, or other functional group interconversions.Probes for studying enzyme mechanism and for drug screening.[1][8]
Affinity Probes Attachment of a reactive group or a tag (e.g., biotin) for protein labeling and isolation.Esterification or etherification at the 5'-hydroxyl position.Probes for identifying binding partners and target validation.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Uridine Analog from this compound

This protocol describes a general method for the synthesis of a fluorescent uridine derivative via a Sonogashira coupling reaction, a common strategy for modifying nucleosides.

Materials:

  • 5-Iodo-2',3'-O-isopropylideneuridine (can be synthesized from this compound)

  • A terminal alkyne-containing fluorophore (e.g., dansyl alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 5-iodo-2',3'-O-isopropylideneuridine (1 equivalent) and the terminal alkyne-fluorophore (1.2 equivalents) in anhydrous DMF.

    • Add triethylamine (3 equivalents) to the solution.

    • Add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of EDTA.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the fluorescent this compound derivative.

  • Deprotection:

    • Dissolve the purified product in a mixture of TFA and water (e.g., 9:1 v/v) in DCM.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Once the deprotection is complete, remove the solvent under reduced pressure.

    • Co-evaporate with toluene (B28343) to remove residual TFA.

    • Purify the final fluorescent uridine analog by HPLC.

Synthesis_of_Fluorescent_Uridine_Analog A This compound B 5-Iodo-2',3'-O- isopropylideneuridine A->B Iodination D Fluorescent 2',3'-O- isopropylideneuridine Derivative B->D Sonogashira Coupling (Pd/Cu catalysis) C Alkyne-Fluorophore C->D E Fluorescent Uridine Molecular Probe D->E Deprotection (TFA)

Caption: Synthetic workflow for a fluorescent uridine probe.

Protocol 2: Enzyme Inhibition Assay Using a Uridine Derivative

This protocol outlines a general procedure for assessing the inhibitory activity of a synthesized uridine derivative against a target enzyme, such as a kinase or a polymerase.

Materials:

  • Purified target enzyme

  • Synthesized uridine derivative (potential inhibitor)

  • Substrate for the enzyme (e.g., ATP for a kinase, a nucleic acid template for a polymerase)

  • Assay buffer specific to the enzyme

  • Detection reagent (e.g., a fluorescent dye that binds to the product, or a radiolabeled substrate)

  • 96- or 384-well microplate

  • Plate reader (e.g., fluorescence, luminescence, or scintillation counter)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the uridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the assay buffer to create a range of inhibitor concentrations.

  • Assay Setup:

    • In a microplate, add the assay buffer to all wells.

    • Add the serially diluted uridine derivative to the test wells.

    • Add the solvent (e.g., DMSO) without the inhibitor to the control wells (positive and negative controls).

    • Add the enzyme to all wells except the negative control wells.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate for a specific time to allow the reaction to proceed within the linear range.

    • Stop the reaction (if necessary) by adding a stop solution.

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal using an appropriate plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data to the positive control (enzyme activity without inhibitor) to calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Uridine Derivative B Add Buffer, Inhibitor, and Enzyme to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate for Reaction D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Plate Reader) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for an enzyme inhibition assay.

Conclusion

This compound stands as a cornerstone in the synthetic chemist's toolkit for the construction of modified nucleosides. While its direct application as a molecular probe in biochemical assays is not its primary function, its role as a precursor is indispensable for the creation of sophisticated probes that are essential for advancing our understanding of biological systems and for the development of new therapeutic agents. The protocols provided herein offer a glimpse into the synthetic and screening methodologies that are enabled by this versatile molecule, empowering researchers to design and utilize custom molecular tools for their specific biochemical investigations.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneuridine is a crucial protected nucleoside intermediate widely utilized in the synthesis of various antiviral and therapeutic oligonucleotides.[1][2] Its preparation involves the protection of the 2' and 3' hydroxyl groups of the ribose sugar in uridine (B1682114), a key step that allows for selective modification at other positions of the molecule. This document provides detailed application notes and a robust protocol for the large-scale synthesis of this compound, designed to be both efficient and economically viable for industrial applications.[3]

The presented methodology is based on the acid-catalyzed reaction of uridine with an acetone (B3395972) source, a well-established and scalable chemical transformation.[3] The protocol emphasizes operational simplicity, high yields, and straightforward purification, making it suitable for implementation in drug development and manufacturing settings.

Materials and Reagents

Material/ReagentGradeSupplier (Example)Notes
Uridine99%Sigma-AldrichEnsure dryness before use.
AcetoneAnhydrousFisher ScientificMust be free of water.
2,2-Diethoxypropane98%Alfa AesarActs as both a reagent and a water scavenger.
Ethanol (B145695)200 Proof, AnhydrousDecon LabsUse absolute ethanol to maintain anhydrous conditions.
Hydrogen Chloride in Ethanol1.25 MCustom PreparationPrepare by bubbling dry HCl gas through anhydrous ethanol.
Ammonium (B1175870) Hydroxide (B78521)28-30%VWRUsed for neutralization.
Hot AcetoneReagent Grade-For extraction and purification.

Experimental Protocol

This protocol is adapted from an established industrial-scale process for preparing 2',3'-O-isopropylidene ribonucleosides.[3]

1. Reaction Setup:

  • In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, add 1 part by weight of uridine.

  • Add 30 parts by volume of anhydrous ethanol and begin stirring to form a suspension.

  • To this suspension, add 3.2 parts by weight of 2,2-diethoxypropane.

2. Catalysis and Reaction:

  • Slowly add 5 parts by volume of a solution of 0.75 grams of hydrogen chloride in ethanol.

  • Continue stirring the mixture at room temperature. The reaction is typically complete within 2 hours. A clear solution should be obtained, indicating the progression of the reaction.

3. Neutralization and Work-up:

  • After the reaction is complete, pour the reaction mixture into a solution of aqueous ammonium hydroxide to neutralize the acidic catalyst. The pH should be adjusted to a value between 7 and 9 to prevent decomposition of the product.[3]

  • The neutralized solution is then concentrated by evaporation under reduced pressure.

4. Product Isolation and Purification:

  • The resulting residue from evaporation is repeatedly extracted with hot acetone.

  • The combined acetone extracts are then evaporated to dryness under reduced pressure.

  • The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent if required.

5. Characterization:

  • The final product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value (161.5-162 °C).[3]

Data Presentation

ParameterValueUnitNotes
Uridine1gramStarting material
2,2-Diethoxypropane3.2gramsReagent
Hydrogen Chloride in Ethanol5mLCatalyst solution
Ethanol (solvent)30mLAnhydrous
Reaction Time2hoursAt room temperature
Yield~90%%Reported yield[3]
Melting Point161.5-162°C[3]
Molecular Weight284.27 g/mol [2]
CAS Number362-43-6-[2]

Experimental Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Catalysis cluster_2 Work-up & Isolation Uridine Uridine ReactionVessel Reaction Vessel Uridine->ReactionVessel Ethanol Anhydrous Ethanol Ethanol->ReactionVessel Diethoxypropane 2,2-Diethoxypropane Diethoxypropane->ReactionVessel Stirring Stir at Room Temp (2h) ReactionVessel->Stirring Add Catalyst HCl_Ethanol HCl in Ethanol HCl_Ethanol->Stirring Neutralization Neutralize with NH4OH Stirring->Neutralization Reaction Mixture Evaporation1 Evaporation (Reduced Pressure) Neutralization->Evaporation1 Extraction Extract with Hot Acetone Evaporation1->Extraction Residue Evaporation2 Evaporation (Reduced Pressure) Extraction->Evaporation2 Acetone Extracts FinalProduct This compound Evaporation2->FinalProduct Purified Solid

Caption: Experimental workflow for the large-scale synthesis of this compound.

References

Applications of 2',3'-O-Isopropylideneuridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneuridine is a versatile synthetic intermediate and a cornerstone in the field of medicinal chemistry. Its strategic importance lies in the temporary protection of the 2' and 3' hydroxyl groups of the uridine (B1682114) ribose moiety. This protection allows for selective chemical modifications at other positions of the nucleoside, primarily the 5'-hydroxyl group and the N3 position of the uracil (B121893) base. This targeted modification capability has enabled the development of a diverse range of nucleoside analogs with significant therapeutic potential, including antiviral, anticancer, and centrally-acting agents. Furthermore, this compound serves as a key precursor for the synthesis of modified phosphoramidites, the building blocks for creating custom oligonucleotides with enhanced biological properties. These application notes provide an overview of its key applications, supported by quantitative data and detailed experimental protocols.

Application 1: Intermediate in the Synthesis of Anticancer Agents

This compound is a crucial starting material for the synthesis of novel anticancer compounds. By functionalizing the N3-position, researchers have developed potent derivatives, such as 1,2,3-triazole hybrids, which exhibit significant cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity of this compound-[1][2][3]-triazole Hybrids

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of novel (isopropylidene)uridine-[1][2][3]triazole hybrids against human breast cancer (MCF-7) and human cervical cancer (HeLa) cell lines.[4][5]

CompoundRMCF-7 IC50 (µM)HeLa IC50 (µM)
3a 4-OCH₃-C₆H₄26.4331.24
3b Naphthyl20.1224.56
3c 2-Cl-C₆H₄18.9222.18
3d 4-F-C₆H₄11.3416.48
3e 2,4-di-Cl-C₆H₄15.6719.87
3f 4-Cl-C₆H₄11.7317.21
3g 2-NO₂-C₆H₄28.1433.45
3h 3-NO₂-C₆H₄25.4329.87
3i 4-NO₂-C₆H₄21.8926.12
3j 4-CH₃-C₆H₄23.1527.43
3k 2-CH₃-C₆H₄19.8723.54
3l 3-CH₃-C₆H₄21.0925.78
3m C₆H₅24.3228.91
3n 3-Br-C₆H₄13.4512.87
Cisplatin -10.2611.04
Experimental Protocol: Synthesis of N-propargyl-2',3'-O-isopropylideneuridine (Intermediate 2) and Triazole Hybrids (3a-n)[4][5]

Step 1: Synthesis of N-propargyl-2',3'-O-isopropylideneuridine (2)

  • To a stirred solution of this compound (1) (1.0 g, 3.52 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃) (0.73 g, 5.28 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add propargyl bromide (0.34 mL, 3.87 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate/hexane, 1:1) to afford pure N-propargyl-2',3'-O-isopropylideneuridine (2).

Step 2: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives (3a-n)

  • To a solution of N-propargyl-2',3'-O-isopropylideneuridine (2) (0.2 g, 0.62 mmol) and the corresponding aryl azide (B81097) (0.68 mmol) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL), add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.1 M, 1.24 mL, 0.124 mmol).

  • To this mixture, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 M, 1.24 mL, 0.062 mmol).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (chloroform/methanol, 9:1) to yield the desired 1,2,3-triazole derivatives (3a-n).

Synthesis_of_Triazole_Hybrids cluster_step1 Step 1: Synthesis of Intermediate 2 cluster_step2 Step 2: Click Chemistry Isopropylideneuridine Isopropylideneuridine Intermediate_2 N-propargyl-2',3'-O- isopropylideneuridine Isopropylideneuridine->Intermediate_2 K2CO3, DMF Propargyl_Bromide Propargyl_Bromide Propargyl_Bromide->Intermediate_2 Triazole_Hybrids 1,2,3-Triazole Hybrids (3a-n) Intermediate_2->Triazole_Hybrids CuSO4.5H2O, Na Ascorbate, t-BuOH/H2O Aryl_Azide Aryl_Azide Aryl_Azide->Triazole_Hybrids

Figure 1: Synthetic workflow for 1,2,3-triazole hybrids.

Application 2: Precursor for Antiviral Agents

This compound is a pivotal starting material for the synthesis of various antiviral nucleoside analogs. Modifications at the 5-position of the uracil ring have led to compounds with potent anti-HIV activity.

Quantitative Data: Anti-HIV Activity of 5-Substituted this compound Derivatives
CompoundHIV-1 InhibitionCytotoxicity
2',3'-Isopropylidene-5-iodouridine PotentLow
Azidothymidine (AZT) PotentHigher than the iodo-derivative
Experimental Protocol: Synthesis of 5-Iodo-2',3'-O-isopropylideneuridine[6]
  • To a suspension of 5-iodouridine (B31010) (1.0 g, 2.7 mmol) in anhydrous acetone (B3395972) (20 mL), add 2,2-dimethoxypropane (B42991) (1.0 mL, 8.1 mmol) and p-toluenesulfonic acid monohydrate (51 mg, 0.27 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC (chloroform/methanol, 95:5).

  • Upon completion, neutralize the reaction mixture with triethylamine (B128534) (TEA).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography (chloroform/methanol, 98:2) to afford 5-iodo-2',3'-O-isopropylideneuridine as a white solid.

Synthesis_of_5_Iodo_Derivative 5-Iodouridine 5-Iodouridine Reaction p-TsOH, rt, 24h 5-Iodouridine->Reaction Acetone_DMP Acetone, 2,2-Dimethoxypropane Acetone_DMP->Reaction Purification Column Chromatography Reaction->Purification Final_Product 5-Iodo-2',3'-O- isopropylideneuridine Purification->Final_Product

Figure 2: Synthesis of 5-Iodo-2',3'-O-isopropylideneuridine.

Application 3: Development of CNS-Active Compounds

N3-alkylation of this compound has been explored to generate derivatives with central nervous system (CNS) depressant and antinociceptive effects. The nature of the alkyl substituent at the N3 position significantly influences the biological activity.[3]

Quantitative Data: CNS Depressant Effects of N3-Substituted 2',3'-O-Isopropylideneuridines[3]
CompoundN3-SubstituentHypnotic Activity (2.0 µmol/mouse, i.c.v.)Pentobarbital-induced Sleep ProlongationDecrease in Spontaneous Activity
2 Methyl---
3 Ethyl+SignificantSignificant
4 Propyl-SignificantSignificant
5 Butyl---
6 Allyl---
7 Benzyl---
10 p-Xylyl-Significant-

+ indicates presence of activity, - indicates absence of activity.

Experimental Protocol: General Procedure for N3-Alkylation of this compound[3]
  • Dissolve this compound (1 mmol) in a mixture of dimethylsulfoxide (DMSO) (3 mL) and acetone (3 mL).

  • Add potassium carbonate (K₂CO₃) (1.6 mmol) to the solution.

  • Add the corresponding halogenated alkyl (1.0 mmol) to the mixture.

  • Reflux the reaction mixture at 80-90°C for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and evaporate the solvents under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., chloroform-ethyl acetate) to obtain the N3-substituted derivative.

N3_Alkylation_Workflow Start This compound Alkyl Halide K2CO3 Reaction DMSO/Acetone Reflux (80-90°C, 3h) Start->Reaction Workup Solvent Evaporation Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N3-Alkyl-2',3'-O- isopropylideneuridine Purification->Product Oligo_Synthesis_Cycle Start Nucleoside on Solid Support (with 5'-DMT) Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Coupling 2. Coupling (Add Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Next_Cycle Repeat for next nucleotide Oxidation->Next_Cycle Next_Cycle->Detritylation

References

Synthesis of 2',3'-O-Isopropylideneuridine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2',3'-O-Isopropylideneuridine, a crucial protected nucleoside intermediate in the synthesis of various therapeutic nucleoside analogs. The protocol outlines a straightforward and efficient acid-catalyzed reaction of uridine (B1682114) with an isopropylidene source. This application note includes a comprehensive experimental protocol, a summary of quantitative data from established methods, and visual diagrams illustrating both the experimental workflow and the underlying chemical reaction mechanism.

Introduction

The protection of the 2' and 3' hydroxyl groups of ribonucleosides is a fundamental step in the chemical synthesis of oligonucleotides and modified nucleosides. The isopropylidene group serves as an effective protecting group for the cis-diol of the ribose moiety in uridine, allowing for selective reactions at the 5'-hydroxyl group. The synthesis of this compound is typically achieved through an acid-catalyzed acetalization reaction. This protocol details a reliable method for this synthesis, suitable for implementation in a standard laboratory setting.

Data Presentation

The following table summarizes quantitative data from representative protocols for the synthesis of this compound, providing a comparative overview of different reaction conditions and their outcomes.

ParameterMethod AMethod B
Starting Material UridineUridine
Isopropylidene Source Acetone (B3395972)2,2-dimethoxypropane (B42991)
Catalyst p-Toluenesulfonic acidHydrogen Chloride
Solvent AcetoneEthanol
Reaction Time 12 hours2 hours
Temperature Room TemperatureRoom Temperature
Yield 85%90%

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound in the laboratory.

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • TLC chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add uridine (e.g., 2.44 g, 10 mmol).

    • Add 100 mL of anhydrous acetone to the flask.

    • To this suspension, add 2,2-dimethoxypropane (e.g., 2.4 mL, 20 mmol) as a dehydrating agent and isopropylidene source.

    • Finally, add a catalytic amount of p-Toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The starting material (uridine) is more polar and will have a lower Rf value than the product (this compound). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding solid sodium bicarbonate (approx. 2 g) to neutralize the p-toluenesulfonic acid catalyst.

    • Stir the mixture for 15-20 minutes.

    • Filter the reaction mixture to remove the sodium bicarbonate and any unreacted solid.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Purification:

    • Prepare a silica gel column for chromatography. The column size will depend on the scale of the reaction.

    • Dissolve the crude product in a minimal amount of the eluent (e.g., dichloromethane).

    • Load the dissolved crude product onto the pre-equilibrated silica gel column.

    • Elute the column with a gradient of dichloromethane and methanol. A typical starting gradient is 100% dichloromethane, gradually increasing the polarity with methanol (e.g., up to 5% methanol).

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield this compound as a white solid.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism for the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_purification Purification cluster_end Final Product Uridine Uridine Reaction Stir at Room Temperature Uridine->Reaction Acetone Acetone / 2,2-Dimethoxypropane Acetone->Reaction Catalyst p-TsOH Catalyst->Reaction Neutralization Neutralize with NaHCO₃ Reaction->Neutralization Filtration Filter Neutralization->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product Uridine Uridine Attack 2. Nucleophilic attack by 2'-OH of Uridine Uridine->Attack Acetone Acetone Protonation 1. Protonation of Acetone (activated electrophile) Acetone->Protonation H⁺ Protonation->Attack Hemiketal Formation of Hemiketal Attack->Hemiketal Protonation2 3. Protonation of 3'-OH Hemiketal->Protonation2 H⁺ Cyclization 4. Intramolecular attack by hemiketal oxygen Protonation2->Cyclization Deprotonation 5. Deprotonation Cyclization->Deprotonation -H⁺ Product This compound Deprotonation->Product

Caption: Mechanism of acid-catalyzed formation of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2',3'-O-Isopropylideneuridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2',3'-O-Isopropylideneuridine.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis involves the protection of the 2' and 3'-hydroxyl groups of the ribose sugar in uridine (B1682114) as a cyclic acetal (B89532). This is typically achieved by reacting uridine with acetone (B3395972) or a related acetal-forming reagent in the presence of an acid catalyst and a dehydrating agent. The reaction is reversible and requires careful control of conditions to favor the formation of the desired product.[1]

Q2: What are the most common challenges encountered during this synthesis?

The most frequent issues include low product yield, the presence of unreacted starting material, and the formation of byproducts. A primary side reaction is the acid-catalyzed hydrolysis of the N-glycosidic bond, which cleaves the uridine base from the ribose sugar, leading to yield loss.[1][2][3] Incomplete reaction and difficult purification are also common hurdles.

Q3: Why is the choice of acid catalyst important?

The acid catalyst is crucial for protonating the acetone or acetal reagent, activating it for nucleophilic attack by the diol of uridine. However, excessively strong acidic conditions or prolonged reaction times can promote the undesirable hydrolysis of the N-glycosidic bond.[2][3] Therefore, selecting a catalyst with appropriate acidity and using it in the correct stoichiometric ratio is critical for maximizing yield.

Q4: What is the role of a dehydrating agent in this reaction?

The formation of the isopropylidene acetal releases water. As the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials, reducing the yield of the desired product.[1] A dehydrating agent, such as anhydrous copper sulfate, molecular sieves, or a chemical water scavenger like 2,2-dimethoxypropane (B42991) or triethyl orthoformate, is used to remove this water and shift the equilibrium towards the product side.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the uridine starting material on a TLC plate and eluting with an appropriate solvent system (e.g., dichloromethane:methanol), you can visualize the consumption of the starting material and the formation of the product. The product, being less polar than uridine, will have a higher Rf value.

Troubleshooting Guide

Issue 1: Low Product Yield

Low yield is the most common problem in this compound synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Optimize Temperature: While many protocols are performed at room temperature, gentle heating may be required for less reactive systems. However, be cautious as higher temperatures can also promote side reactions. - Increase Reagent Equivalents: A slight excess of the acetal-forming reagent and dehydrating agent can help drive the reaction to completion.
Hydrolysis of N-glycosidic Bond - Use a Milder Acid Catalyst: Consider using a less corrosive acid or reducing the catalyst loading.[2][3] - Control Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed. - Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[1]
Reversibility of the Reaction - Use an Effective Dehydrating Agent: Ensure the chosen dehydrating agent is active and used in sufficient quantity to remove the water produced during the reaction.[1]
Product Loss During Work-up/Purification - Neutralize the Reaction Mixture: Before work-up, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate) to prevent product degradation.[1] - Optimize Purification Method: Use an appropriate solvent system for chromatography to ensure good separation of the product from impurities.
Issue 2: Presence of Starting Material in the Final Product

If you observe a significant amount of unreacted uridine in your final product after purification, consider the following:

Potential Cause Recommended Solution
Insufficient Reagents - Increase Equivalents: Use a larger excess of the acetonide source and dehydrating agent.
Inactive Catalyst or Dehydrating Agent - Use Fresh Reagents: Ensure your acid catalyst and dehydrating agent are not old or deactivated. For example, molecular sieves should be freshly activated.
Poor Solubility of Uridine - Choose an Appropriate Solvent: While acetone often serves as both reagent and solvent, a co-solvent like anhydrous DMF or dioxane can sometimes improve the solubility of uridine.
Issue 3: Formation of Unknown Impurities

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of byproducts.

Potential Cause Recommended Solution
Over-protection or Side Reactions - Formation of 5'-O-substituted byproducts: While less common for isopropylidene protection, ensure that reaction conditions are not forcing the protection of the 5'-hydroxyl group. - Degradation of the Uracil (B121893) Base: Strong acidic conditions can potentially lead to modifications of the uracil base. Using milder conditions can mitigate this.
Impure Starting Materials - Verify Purity of Uridine: Ensure the starting uridine is of high purity.
Reaction with Solvent - Use Inert Solvents: Ensure that the chosen solvent does not participate in side reactions under the acidic conditions.

Experimental Protocols

Below are detailed methodologies for common this compound synthesis procedures.

Protocol 1: Synthesis using Acetone and an Acid Catalyst

This is a widely used and straightforward method.

Materials:

  • Uridine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (Dehydrating agent and acetal source)

  • p-Toluenesulfonic acid monohydrate (Acid catalyst)

  • Sodium bicarbonate

  • Dichloromethane (for extraction)

  • Methanol (B129727) (for chromatography)

Procedure:

  • Suspend uridine in anhydrous acetone.

  • Add 2,2-dimethoxypropane to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., 10:1 Dichloromethane:Methanol).

  • Once the reaction is complete (typically when uridine is no longer visible on TLC), neutralize the reaction mixture with solid sodium bicarbonate.

  • Stir for 15-30 minutes, then filter the solid.

  • Evaporate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Alternative Synthesis with Perchloric Acid

This method employs a different acid catalyst which can be effective.

Materials:

  • Uridine

  • Anhydrous Acetone

  • Perchloric acid (70%)

  • Anhydrous potassium carbonate

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • Suspend uridine in anhydrous acetone.

  • Add a catalytic amount of 70% perchloric acid.

  • Stir the mixture at room temperature, monitoring by TLC.

  • Upon completion, neutralize the reaction by adding anhydrous potassium carbonate and stir for 30 minutes.

  • Filter the mixture and wash the solid with acetone.

  • Evaporate the combined filtrates to dryness.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound from various literature sources.

Acetonide Source Acid Catalyst Dehydrating Agent Solvent Temperature Reaction Time Yield (%)
Acetonep-TsOH2,2-DimethoxypropaneAcetoneRoom Temp.2-24 h70-90%
AcetoneHClO₄-AcetoneRoom Temp.1-4 h~85%
AcetoneH₂SO₄Anhydrous CuSO₄AcetoneRoom Temp.24 h60-80%
2,2-Dimethoxypropanep-TsOH-DMFRoom Temp.1-3 h~90%

Visualizations

The following diagrams illustrate key aspects of the this compound synthesis process.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Uridine Uridine Reaction_Mixture Reaction Mixture Uridine->Reaction_Mixture Acetone Acetone / Acetal Source Acetone->Reaction_Mixture Catalyst Acid Catalyst Catalyst->Reaction_Mixture Dehydrating_Agent Dehydrating Agent Dehydrating_Agent->Reaction_Mixture Neutralization Neutralization Reaction_Mixture->Neutralization Filtration Filtration Neutralization->Filtration Evaporation Evaporation Filtration->Evaporation Purification Purification (Chromatography) Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Hydrolysis N-Glycosidic Bond Hydrolysis? Start->Hydrolysis Reversibility Reaction Reversibility? Start->Reversibility Sol_Incomplete Increase reaction time/ temperature/reagents Incomplete_Reaction->Sol_Incomplete Yes Sol_Hydrolysis Use milder acid/ shorter reaction time Hydrolysis->Sol_Hydrolysis Yes Sol_Reversibility Use effective dehydrating agent Reversibility->Sol_Reversibility Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Crystallization of 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2',3'-O-Isopropylideneuridine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the crystallization of this compound?

A1: Water is a commonly used and effective solvent for the recrystallization of this compound.[1] The compound has a moderate solubility in water, which is ideal for crystallization by cooling. Acetone has also been mentioned in the literature for extraction, suggesting it is a good solvent, and could potentially be used in an anti-solvent crystallization procedure.

Q2: What is the expected appearance and melting point of pure this compound crystals?

A2: Pure this compound typically forms a white to light yellow powder.[2][3] The reported melting point is in the range of 161.5-162°C.

Q3: How should I store this compound before and after crystallization?

A3: It is recommended to store the compound at -20°C.[2][3]

Troubleshooting Guide

Issue 1: No crystals are forming after cooling the solution.

Possible Cause:

  • Solution is too dilute (subsaturated): The concentration of this compound in the solvent is below the saturation point at the cooled temperature.

  • Supersaturation has not been achieved: The cooling process may be too slow, or the temperature difference is not significant enough to induce nucleation.

  • Presence of impurities: Certain impurities can inhibit crystal nucleation.[4][5][6][7]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Seeding: Add a few seed crystals of pure this compound to the solution. This provides a template for crystal growth.

  • Increase Supersaturation:

    • Evaporate Solvent: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much solvent, which could lead to rapid precipitation.

    • Cool to a Lower Temperature: Place the crystallization vessel in an ice bath to further decrease the solubility of the compound.

  • Purify the Material: If impurities are suspected, consider purifying the crude material by column chromatography before attempting crystallization.

Issue 2: The compound "oils out" instead of forming crystals.

Possible Cause:

  • Solution is too concentrated: The concentration of the solute is too high, causing it to separate as a liquid phase (oil) upon cooling.

  • Cooling is too rapid: Fast cooling can lead to the formation of an amorphous oil instead of an ordered crystal lattice.

  • Presence of impurities: Impurities can lower the melting point of the solid, leading to the formation of an oil.[4][5][6][7]

Solutions:

  • Adjust Concentration and Cooling Rate:

    • Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help slow down the cooling process.

  • Use a Different Solvent System: Consider using a solvent pair. Dissolve the compound in a good solvent (e.g., acetone) and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 3: The crystal yield is very low.

Possible Cause:

  • Too much solvent was used: An excessive amount of solvent will keep a significant portion of the compound dissolved even at low temperatures.

  • Incomplete precipitation: The solution was not cooled for a sufficient amount of time or to a low enough temperature.

  • Loss during filtration: Fine crystals may pass through the filter paper.

Solutions:

  • Optimize Solvent Volume:

    • Concentrate the Mother Liquor: If you suspect too much solvent was used, you can recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Ensure Complete Crystallization:

    • Increase Cooling Time/Decrease Temperature: Allow the solution to stand at a low temperature (e.g., in a refrigerator or freezer) for a longer period.

  • Improve Filtration Technique:

    • Use Appropriate Filter Paper: Ensure the pore size of the filter paper is small enough to retain fine crystals.

    • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.

Data Presentation

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆N₂O₆[2][3]
Molecular Weight 284.27 g/mol [2][3]
Appearance White to light yellow powder[2][3]
Melting Point 161.5 - 162 °C
Solubility in Water 50 mg/mL[2]
Solubility in DMSO 200 mg/mL (requires sonication)[3]
Storage Temperature -20°C[2][3]

Experimental Protocols

Protocol: Recrystallization of this compound from Water

This protocol is a general guideline. The optimal volumes and temperatures may need to be adjusted based on the purity and quantity of the starting material.

Materials:

  • Crude this compound

  • Deionized Water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Stir bar (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water to just cover the solid.

    • Gently heat the mixture while stirring until the solid completely dissolves. Add more water dropwise if necessary to achieve full dissolution at the boiling point. Avoid adding an excess of water.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this stage.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water.

  • Drying:

    • Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.

Mandatory Visualizations

Troubleshooting_Crystallization start_node Start Crystallization (Cooling Solution) crystals_form Crystals forming? start_node->crystals_form decision_node decision_node process_node process_node bad_outcome_node bad_outcome_node good_outcome_node good_outcome_node no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oiling Out crystals_formed Crystals Formed crystals_form->crystals_formed Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->induce_nucleation still_no_crystals Still no crystals? induce_nucleation->still_no_crystals concentrate_solution Concentrate Solution: - Evaporate some solvent - Cool again still_no_crystals->concentrate_solution Yes still_no_crystals->crystals_formed No, crystals formed concentrate_solution->crystals_form reheat_add_solvent Re-heat to dissolve oil Add more solvent Cool slowly oiling_out->reheat_add_solvent reheat_add_solvent->crystals_form check_yield Check Yield crystals_formed->check_yield low_yield Yield too low? check_yield->low_yield recover_from_mother_liquor Concentrate mother liquor for second crop low_yield->recover_from_mother_liquor Yes good_yield Sufficient Yield Proceed to Drying low_yield->good_yield No recover_from_mother_liquor->good_yield

Troubleshooting workflow for the crystallization of this compound.

References

identifying and minimizing side reactions in 2',3'-O-Isopropylideneuridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2',3'-O-Isopropylideneuridine. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions, and troubleshoot common issues encountered during this critical protection step in nucleoside chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Extend the reaction time if the starting material is still present. Ensure efficient stirring to maintain a homogenous mixture.

  • Suboptimal Catalyst Concentration: The amount of acid catalyst is crucial.

    • Solution: The efficiency of the reaction can be dependent on the amount of acid added.[2] Experiment with slightly varying the catalyst concentration to find the optimal loading for your specific conditions. Common catalysts include p-toluenesulfonic acid or zinc chloride.[2][3]

  • Presence of Water: The reaction is reversible and the N-glycosidic bond is susceptible to hydrolysis in acidic, aqueous conditions.[4]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., dry acetone).[1][5] The use of a dehydrating agent like 2,2-dimethoxypropane (B42991) or ethyl orthoformate can help to drive the equilibrium towards the product by consuming water generated during the reaction.[1][6][7]

  • Decomposition during Workup: The product can be sensitive to prolonged exposure to acid.

    • Solution: Upon reaction completion, neutralize the acidic catalyst promptly.[1][4] A mild base such as sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) is often used.[1][4] Evaporation of solvents should be performed at a controlled temperature to prevent decomposition.[8]

Q2: My final product is impure. What are the likely side products and how can I minimize them?

A2: Impurities can arise from side reactions or incomplete reactions. Here are some common impurities and strategies to avoid them:

  • Unreacted Uridine (B1682114): This is the most common impurity if the reaction is incomplete.

    • Minimization: As mentioned above, monitor the reaction by TLC and ensure it goes to completion.

  • Hydrolysis Product (Uridine): Cleavage of the N-glycosidic bond can occur if water is present in the acidic reaction medium.

    • Minimization: Strictly maintain anhydrous conditions throughout the synthesis.[4]

  • Formation of 5'-O-Monoisopropylideneuridine or Di-isopropylideneuridine: While the 2',3'-diol is kinetically favored for protection, reaction at the 5'-hydroxyl group can occur, especially with prolonged reaction times or excessive acetalating agent.

    • Minimization: Use a controlled stoichiometry of the isopropylidene source (e.g., 2,2-dimethoxypropane or 2-methoxypropene).[9] Optimize the reaction time to favor the formation of the desired 2',3'-O-isopropylidene product.

  • N3-Alkylated Byproducts: Although less common under these specific conditions, the N3 position of the uracil (B121893) ring can sometimes be susceptible to alkylation.

    • Minimization: Careful control of reaction conditions and purification by chromatography should remove such impurities.

Q3: The reaction seems to be stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Here are a few troubleshooting steps:

  • Check Your Reagents:

    • Acetone (B3395972)/Acetalating Agent: Ensure it is of high purity and dry.

    • Uridine: Verify the purity and dryness of your starting material.

    • Catalyst: The acid catalyst can degrade over time. Use a fresh batch of catalyst if possible.

  • Reaction Temperature: While many protocols are performed at room temperature, gentle heating can sometimes be employed to drive the reaction forward.[2][10] However, be cautious as higher temperatures can also promote side reactions.

  • Solvent: Ensure you are using an appropriate solvent. Anhydrous acetone is the most common, but other solvents like DMF have also been reported.[2][10]

Quantitative Data Summary

The yield of this compound synthesis can vary based on the chosen methodology. Below is a summary of reported yields from the literature.

Starting MaterialReagentsCatalystYieldReference
Uridine2,2-dimethoxypropaneAcidic conditions72%[6]
UridineAcetone, Ethanol, Hydrogen ChlorideHydrogen Chloride88%[4]
5-substituted UridineAcetone, Ethylorthoformatep-methylsulfonic acid-[1]
D-mannitolAcetoneZinc chloride87%[3]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using 2,2-Dimethoxypropane

This protocol is adapted from procedures that utilize 2,2-dimethoxypropane as both a reactant and a water scavenger.

  • Preparation: Suspend uridine (1 equivalent) in anhydrous acetone.

  • Reagent Addition: Add 2,2-dimethoxypropane (approximately 2-3 equivalents) to the suspension.

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, neutralize the catalyst by adding a mild base, such as anhydrous potassium carbonate or triethylamine, until the mixture is neutral.[7]

  • Workup: Filter the mixture to remove any solids. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water) or by silica (B1680970) gel chromatography.[4]

Protocol 2: Synthesis using an Acid Catalyst in Acetone

This method relies on an excess of acetone as the isopropylidene source and a strong acid catalyst.

  • Preparation: Dissolve the ribonucleoside in a mixture of anhydrous acetone and a suitable alcohol (e.g., ethanol).[4]

  • Catalysis: Add a strong acid catalyst, such as a solution of hydrogen chloride in a dry alcohol.[4]

  • Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.

  • Neutralization: Upon completion, pour the reaction mixture into a solution of ammonium hydroxide to neutralize the acid.[4]

  • Workup: Concentrate the neutralized solution under reduced pressure. The product may crystallize out upon concentration.

  • Purification: Collect the crystalline product by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization.

Visualized Workflows and Pathways

Synthesis Workflow

G start Start: Dry Uridine & Glassware reagents Add Anhydrous Acetone & 2,2-Dimethoxypropane start->reagents catalyst Add Acid Catalyst (e.g., p-TsOH) reagents->catalyst reaction Stir at Room Temperature Monitor by TLC catalyst->reaction neutralize Neutralize with Mild Base (e.g., NaHCO3) reaction->neutralize workup Filter & Evaporate Solvent neutralize->workup purify Purify by Recrystallization or Chromatography workup->purify product This compound purify->product

Caption: General experimental workflow for this compound synthesis.

Reaction and Side Reactions

G cluster_main Main Reaction cluster_side Potential Side Reactions Uridine Uridine Product This compound Uridine->Product H+ Hydrolysis N-Glycosidic Bond Cleavage (Uracil + Ribose derivative) Uridine->Hydrolysis H+, H2O Incomplete Unreacted Uridine Uridine->Incomplete Incomplete Reaction Acetone Acetone/2,2-DMP Acetone->Product

Caption: Desired reaction pathway and potential side reactions.

Troubleshooting Guide

G start Problem Encountered low_yield Low Yield? start->low_yield impure Impure Product? start->impure stalled Reaction Stalled? start->stalled cause1 Incomplete Reaction? low_yield->cause1 cause2 Presence of Water? low_yield->cause2 cause3 Decomposition? low_yield->cause3 cause4 Unreacted SM? impure->cause4 cause5 Side Products? impure->cause5 stalled->cause2 cause6 Reagent Quality? stalled->cause6 sol1 Increase Reaction Time Monitor by TLC cause1->sol1 Yes sol2 Use Anhydrous Reagents & Glassware cause2->sol2 Yes sol3 Prompt Neutralization Controlled Temperature cause3->sol3 Yes sol4 Optimize Reaction Time & Conditions cause4->sol4 Yes sol5 Optimize Stoichiometry Purify Carefully cause5->sol5 Yes sol6 Use Fresh, High-Purity Reagents & Catalyst cause6->sol6 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: 2',3'-O-Isopropylideneuridine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the acidic deprotection of 2',3'-O-Isopropylideneuridine and related nucleoside acetals.

Frequently Asked Questions (FAQs)

Q1: My deprotection reaction is very slow or incomplete. What are the possible causes and solutions?

A1: Incomplete deprotection is a common issue. The primary causes are typically insufficient acid strength, low temperature, or steric hindrance around the isopropylidene group.

  • Insufficient Acid Strength/Concentration: The acidic conditions may be too mild to drive the hydrolysis to completion. Consider slightly increasing the acid concentration or switching to a stronger acid. For example, if 80% acetic acid is ineffective, a dilute solution of trifluoroacetic acid (TFA) might be more successful.[1][2]

  • Reaction Temperature: Hydrolysis of the ketal is often temperature-dependent. If the reaction is sluggish at room temperature, consider moderately increasing the heat (e.g., to 40-55°C), while carefully monitoring for product degradation.[3]

  • Solvent System: The choice of solvent can impact reaction efficiency. The solvent must be suitable for the hydrolysis reaction to proceed effectively.[1] Protic solvents like methanol (B129727) or ethanol (B145695) are often used in conjunction with an acid catalyst.[4][5]

Q2: I'm observing significant degradation of my product, uridine (B1682114). What is causing this and how can I prevent it?

A2: The N-glycosidic bond in uridine is susceptible to cleavage under harsh acidic conditions, which is a major cause of product degradation.

  • Excessive Acid Strength: Strong acids like sulfuric acid or concentrated TFA can readily cleave the bond between the ribose sugar and the uracil (B121893) base.[5][6]

  • Prolonged Reaction Time/High Temperature: Even with milder acids, extended reaction times or high temperatures can lead to degradation.

Solutions:

  • Use Milder Conditions: Opt for the mildest acidic conditions that can effectively remove the isopropylidene group. Aqueous acetic acid is a common starting point.[2][7]

  • Careful Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to stop the reaction as soon as the starting material is consumed, preventing over-exposure to acid.[2]

  • Alternative Reagents: Consider Lewis acids or other milder reagents that can offer higher selectivity and reduce degradation.[1][2][6]

Q3: Are there alternative deprotection methods to standard Brønsted acids?

A3: Yes, several alternative methods can be employed, which are often milder and more selective.

  • Lewis Acids: Reagents like Cobalt(II) chloride (CoCl₂·2H₂O), Indium(III) chloride (InCl₃), and Copper(II) chloride (CuCl₂·2H₂O) can catalyze the deprotection under non-aqueous or mild conditions, which can be advantageous for sensitive substrates.[1][3][5]

  • Ion Exchange Resins: Acidic resins like Amberlite IR-120 H⁺ offer a heterogeneous catalysis method. The reaction is worked up by simple filtration of the resin, simplifying purification.[6]

  • Other Reagents: Ceric Ammonium Nitrate (CAN) in acetonitrile (B52724)/water can also be used for deprotection at room temperature.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting failed deprotection reactions.

Deprotection_Troubleshooting start Deprotection Fails check_completeness TLC Analysis: Reaction Incomplete? start->check_completeness check_degradation TLC/MS Analysis: Product Degradation? check_completeness->check_degradation No, SM Consumed incomplete_cause Potential Cause: - Insufficient Acid - Low Temperature - Short Reaction Time check_completeness->incomplete_cause Yes degradation_cause Potential Cause: - Acid Too Strong - High Temperature - Long Reaction Time check_degradation->degradation_cause Yes alternative_methods Consider Alternative Methods: - Lewis Acids (CoCl₂, InCl₃) - Ion Exchange Resin - Ceric Ammonium Nitrate check_degradation->alternative_methods No, Clean Reaction solution_incomplete Solution: 1. Increase Time/Temp 2. Use Stronger Acid (e.g., Acetic -> TFA) incomplete_cause->solution_incomplete solution_degradation Solution: 1. Decrease Time/Temp 2. Use Milder Acid (e.g., TFA -> Acetic) degradation_cause->solution_degradation solution_incomplete->alternative_methods If still fails solution_degradation->alternative_methods If still fails

Caption: Troubleshooting workflow for this compound deprotection.

Data Summary of Deprotection Methods

The following table summarizes various reagents and conditions for isopropylidene deprotection, providing a comparative overview.

Reagent/CatalystSolvent(s)TemperatureTimeYield (%)Notes & Selectivity
80% Acetic Acid (aq)Water/AcOHRT - 50°C1 - 16 hVariableMildly acidic, standard method; may be slow.[7]
Trifluoroacetic Acid (TFA)H₂O/MeCN or DCM0°C to RT30-60 min~85%Strong acid, very effective but can cause degradation of sensitive substrates.[2][6]
1% Sulfuric Acid (aq)WaterReflux3 h>95%Harsh conditions, not suitable for acid-labile molecules like uridine.[4]
Amberlite IR-120 H⁺ ResinMethanol55°CVariableGoodMild conditions, easy workup by filtration.[2][6]
Cobalt(II) Chloride (CoCl₂·2H₂O)Acetonitrile55°C6 - 9 h86 - 93%Mild Lewis acid, good for substrates with other acid-sensitive groups.[3]
Indium(III) Chloride (InCl₃)Methanol60°C10 - 12 h76 - 85%Mild Lewis acid, effective for regioselective deprotection.[3]
Ceric Ammonium Nitrate (CAN)Acetonitrile/WaterRTVariableGoodCatalytic amount needed, proceeds at room temperature.[2]

Key Experimental Protocols

Protocol 1: Deprotection using Aqueous Acetic Acid

This protocol is a standard, mild method suitable for many substrates.

  • Reaction Setup: Dissolve the this compound substrate (1 equivalent) in 80% aqueous acetic acid to a concentration of approximately 0.1 M in a round-bottom flask.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) for the disappearance of the starting material. The reaction may take several hours. If the reaction is slow, the temperature can be gently increased to 40°C.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid. Co-evaporate with toluene (B28343) or ethanol several times to remove residual traces of acid and water.

  • Purification: The resulting crude uridine can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Deprotection using CoCl₂·2H₂O (Lewis Acid)

This method is useful for substrates sensitive to strong protic acids.[3]

  • Reagents: Ensure the use of anhydrous acetonitrile.

  • Reaction Setup: Dissolve the isopropylidene-protected substrate (1 equivalent) in acetonitrile (to approx. 0.3 M). Add CoCl₂·2H₂O (2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at 55°C.

  • Monitoring: Monitor the reaction by TLC. The reaction typically takes between 6 to 9 hours.[3]

  • Workup: After completion, cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.[3]

References

common impurities found in 2',3'-O-Isopropylideneuridine and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3'-O-Isopropylideneuridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound sample?

A1: Impurities in this compound typically arise from the synthetic process or degradation. Common impurities include:

  • Unreacted Starting Materials: Primarily uridine (B1682114).

  • Synthesis Byproducts: These can include isomers, di-isopropylidene derivatives (less common), and products from side reactions. Under acidic conditions used for synthesis, hydrolysis of the N-glycosidic bond can occur, leading to the formation of uracil.

  • Degradation Products: The isopropylidene group is susceptible to hydrolysis, especially under acidic conditions, which reverts the compound to uridine. In some reaction conditions, byproducts like 2,5'-anhydro-2',3'-O-isopropylideneuridine can also form.

  • Residual Solvents: Solvents used during the synthesis and purification, such as acetone, ethanol, or ethyl acetate, may be present in the final product.

Q2: My analytical data (HPLC, NMR) shows an unexpected peak. How can I identify the impurity?

A2: Identifying an unknown impurity requires a systematic approach. Here's a general workflow:

  • Mass Spectrometry (MS): Determine the molecular weight of the impurity. This can provide initial clues, for instance, if the mass corresponds to uridine or uracil.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The absence of the characteristic isopropylidene methyl signals might suggest hydrolysis back to uridine.

  • Comparison to Standards: If you suspect a specific impurity like uridine or uracil, run a co-injection on your HPLC with a known standard of that compound. If the peaks co-elute, it confirms the identity of the impurity.

Q3: What is the white, crystalline solid that has precipitated from my reaction mixture?

A3: In many synthetic procedures for this compound, the desired product crystallizes from the reaction mixture upon cooling or concentration. However, you should always verify the identity and purity of the precipitate using analytical techniques like HPLC and NMR before proceeding.

Troubleshooting Guides

Issue 1: HPLC analysis shows a significant peak corresponding to uridine.

Cause: This impurity is most likely due to incomplete reaction or hydrolysis of the isopropylidene protecting group during workup or storage.

Solution:

  • Optimize Reaction Conditions: Ensure your reaction goes to completion by monitoring it with TLC or HPLC. You may need to adjust the reaction time, temperature, or the amount of catalyst.

  • Neutralize Acid: The isopropylidene group is acid-labile. Ensure that any acidic catalyst is thoroughly neutralized during the workup procedure to a pH between 7 and 9 to prevent deprotection.[1]

  • Purification: The primary methods to remove uridine are recrystallization or column chromatography.

Issue 2: My final product is a sticky gum or oil instead of a crystalline solid.

Cause: This often indicates the presence of multiple impurities that inhibit crystallization. These could be a mixture of starting materials, byproducts, and residual solvents.

Solution:

  • Solvent Slurry/Washing: A selective solvent wash can be effective.[2] Suspend the crude product in a solvent where this compound is insoluble or sparingly soluble, but the impurities are soluble. This can help remove highly polar or non-polar impurities.[2]

  • Column Chromatography: Silica (B1680970) gel chromatography is a reliable method for separating the desired product from various impurities.[2] A gradient elution is often necessary to separate compounds with different polarities.

Data Presentation

Table 1: Summary of Common Impurities and Identification Methods

Impurity TypeSpecific ExampleIdentification Method(s)
Unreacted Starting MaterialUridineHPLC (co-injection with standard), NMR, MS
Synthesis ByproductUracilHPLC (co-injection with standard), MS
Degradation ProductUridine (from hydrolysis)HPLC, NMR, MS
Isomeric Byproductse.g., 5'-O-acetyl-2',3'-O-isopropylideneuridine (if acetylation is a step)NMR, MS
Residual SolventsAcetone, Ethanol, Ethyl Acetate¹H NMR, GC-MS

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying this compound if the impurity profile is not overly complex.

Methodology:

  • Solvent Selection: Water is a commonly used solvent for the recrystallization of this compound.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of boiling water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable for separating a mixture of impurities with varying polarities.[2]

Methodology:

  • Column Packing: Prepare a silica gel column using a suitable solvent system, for example, a mixture of dichloromethane (B109758) and methanol.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).[2] The specific gradient will depend on the impurities present.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Impurity_Troubleshooting_Workflow cluster_identification Impurity Identification cluster_decision Purification Strategy cluster_removal Impurity Removal cluster_final Final Product start Crude Product with Unexpected Peak hplc HPLC Analysis start->hplc ms Mass Spectrometry hplc->ms Determine MW nmr NMR Spectroscopy ms->nmr Structural Elucidation decision Impurity Type? nmr->decision recrystallization Recrystallization decision->recrystallization Known impurity, e.g., Uridine chromatography Column Chromatography decision->chromatography Multiple/Unknown Impurities washing Solvent Washing decision->washing Polar/Non-polar Impurities pure_product Pure 2',3'-O- Isopropylideneuridine recrystallization->pure_product chromatography->pure_product washing->pure_product

References

Technical Support Center: Monitoring 2',3'-O-Isopropylideneuridine Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 2',3'-O-Isopropylideneuridine from uridine (B1682114) using thin-layer chromatography (TLC).

Troubleshooting Guide

Encountering issues with your TLC analysis? This guide addresses common problems and provides step-by-step solutions to get your research back on track.

Problem Potential Cause(s) Solution(s)
Spots are Streaking or Tailing 1. Sample Overload: Applying too much sample to the plate.[1][2][3] 2. Inappropriate Solvent Polarity: The solvent system may not be optimal for the compounds.[1] 3. Acidic or Basic Nature of Compounds: Nucleosides can interact strongly with the silica (B1680970) gel.[2]1. Dilute your sample solution and re-spot.[2][3] 2. Adjust the polarity of your mobile phase. For polar compounds like nucleosides, you may need to increase the proportion of the polar solvent.[2] 3. Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (0.1–2.0%) for acidic compounds or acetic acid (0.1–2.0%) for basic compounds, to improve spot shape.[2]
No Spots are Visible on the Plate 1. Sample Concentration is Too Low: The amount of compound is below the detection limit.[1][2] 2. Incorrect Visualization Method: The chosen method may not be suitable for your compounds.[2] 3. Solvent Level Too High: The starting line with the spots was submerged in the solvent reservoir.[1][2] 4. Compound Volatility: The compound may have evaporated from the plate.[2]1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2] 2. Uridine and its derivatives are UV-active due to the aromatic pyrimidine (B1678525) ring; ensure you are using a short-wave (254 nm) UV lamp.[3][4] If UV is ineffective, try a chemical stain like potassium permanganate (B83412) or iodine vapor.[3][4] 3. Ensure the solvent level in the developing chamber is below the baseline where the samples are spotted.[1][2] 4. This is less likely for nucleosides, but ensure the plate is not heated excessively before visualization.
Overlapping or Poorly Separated Spots 1. Incorrect Solvent System: The mobile phase does not have the right polarity to effectively separate the starting material and product.[3] 2. Reaction is Incomplete: Both starting material and product are present in significant amounts with similar polarities.1. Systematically vary the solvent system. Since this compound is less polar than uridine, a less polar mobile phase should increase the separation. Try different ratios of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). 2. Allow the reaction to proceed for a longer duration and take time points to monitor the disappearance of the starting material.
Solvent Front is Uneven 1. Uneven Packing of Stationary Phase: More common with self-made plates.[1] 2. Plate Touching the Side of the Chamber: This can interfere with the capillary action.[1] 3. Chamber Not Properly Saturated: An unsaturated atmosphere can lead to uneven solvent evaporation from the plate surface.1. Use commercially available, pre-coated TLC plates for a uniform stationary phase. 2. Ensure the plate is placed in the center of the chamber and does not touch the walls. 3. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber to ensure the atmosphere is saturated with solvent vapor.
Unexpected Spots Appear 1. Contamination: Accidental dropping of compounds or touching the plate surface.[1] 2. Impurity in Starting Material or Reagents: The starting uridine or other reagents may not be pure. 3. Side Reactions: The reaction may be producing byproducts.1. Handle TLC plates only by the edges to avoid transferring oils or other contaminants.[4] 2. Run a TLC of your starting material to check for impurities. 3. This may require further analysis to identify the byproducts and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for separating uridine and this compound on a silica TLC plate?

A good starting point for separating these polar compounds is a mixture of a relatively polar and a non-polar solvent. A common system for nucleosides is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a ratio of 9:1 (DCM:MeOH) and adjust the polarity based on the separation. For highly polar compounds, solvent systems containing ethyl acetate, butanol, acetic acid, and water have been used.[5] Another reported system for similar compounds is 10% MeOH in CH₂Cl₂.

Q2: How can I visualize the spots of uridine and this compound on the TLC plate?

Both uridine and this compound contain a UV-active chromophore. Therefore, the most common and non-destructive method is to use a UV lamp at a wavelength of 254 nm.[3][4] The compounds will appear as dark spots on a fluorescent green background on TLC plates containing a fluorescent indicator.[3] If the spots are faint, or for confirmation, you can use a chemical stain. An iodine chamber is a good general-purpose stain that reacts with many organic compounds to produce brownish spots.[3][4] Potassium permanganate stain is also a good general-use option that visualizes anything oxidizable as brown spots on a purple background.[6]

Q3: How do I calculate the Rf value and what does it tell me?

The Retention Factor (Rf) value is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

The Rf value is a measure of how far a compound moves up the TLC plate. A lower Rf value indicates a more polar compound that has a stronger interaction with the polar silica gel stationary phase. In the synthesis of this compound from uridine, the product is less polar than the starting material due to the protection of the two hydroxyl groups. Therefore, you should expect the product to have a higher Rf value than the starting material.

Q4: What do I do if my spots are still on the baseline?

If your spots remain on the baseline, your solvent system is not polar enough to move the compounds up the plate.[2] You need to increase the polarity of your mobile phase. For a DCM:MeOH system, you would increase the proportion of methanol. For example, you could try an 8:2 or 7:3 ratio of DCM:MeOH.

Q5: How often should I monitor the reaction by TLC?

The frequency of monitoring depends on the expected reaction time.[7] For a reaction that is expected to take several hours, you might take a sample every 30-60 minutes. For slower reactions, monitoring every few hours may be sufficient. It is good practice to take a sample at the beginning of the reaction (t=0) and then at regular intervals until the starting material spot is no longer visible.[8]

Quantitative Data Presentation

The following table provides illustrative Rf values for uridine and this compound in different solvent systems on a standard silica gel TLC plate. These values are estimates based on the principles of chromatography and may vary depending on the specific experimental conditions (e.g., plate manufacturer, temperature, chamber saturation).

Compound Structure Solvent System (v/v) Approximate Rf Value
Uridine(Image of Uridine structure)Dichloromethane:Methanol (9:1)~ 0.2
This compound(Image of this compound structure)Dichloromethane:Methanol (9:1)~ 0.5
Uridine(Image of Uridine structure)Ethyl Acetate:Methanol (95:5)~ 0.3
This compound(Image of this compound structure)Ethyl Acetate:Methanol (95:5)~ 0.6

Note: The addition of the less polar isopropylidene group decreases the polarity of the molecule, leading to a higher Rf value compared to the more polar uridine starting material.

Experimental Protocol: TLC Monitoring of this compound Synthesis

This protocol outlines the steps for monitoring the progress of the reaction to form this compound from uridine.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil and ruler

  • UV lamp (254 nm)

  • Solvent system (e.g., 9:1 Dichloromethane:Methanol)

  • Reaction mixture samples at different time points

  • Standard solutions of uridine and this compound (for reference)

Procedure:

  • Plate Preparation:

    • Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your baseline.[9]

    • Mark small, evenly spaced points on the baseline where you will apply your samples.

  • Chamber Preparation:

    • Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[1]

    • Place a piece of filter paper inside the chamber, touching the solvent, to help saturate the chamber with solvent vapor. Close the lid and let it equilibrate for a few minutes.

  • Spotting the Plate:

    • Using a clean capillary tube for each sample, spot a small amount of your reference uridine solution, your reaction mixture at a specific time point, and your reference this compound solution onto the marked points on the baseline.

    • It is good practice to co-spot the reaction mixture with the starting material in one lane to help with identification.[10]

    • Keep the spots small and concentrated. Allow the solvent to evaporate completely between applications if multiple applications are needed.[1]

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Make sure the plate is standing straight and not touching the sides of the chamber.

    • Replace the lid and allow the solvent to move up the plate by capillary action.

    • Do not disturb the chamber during development.

  • Visualization:

    • Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). The spots should appear dark.[3]

    • Circle the spots with a pencil as they will disappear when the UV lamp is removed.[3]

    • If necessary, use a chemical stain for further visualization.

  • Analysis:

    • Calculate the Rf values for the starting material, product, and any other spots.

    • Compare the spots from the reaction mixture to the reference spots to determine the progress of the reaction. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Samples on Plate prep_plate->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate visualize_spots Visualize Spots (UV/Stain) develop_plate->visualize_spots calculate_rf Calculate Rf Values visualize_spots->calculate_rf interpret_results Interpret Results calculate_rf->interpret_results

Caption: Experimental workflow for monitoring reactions by TLC.

Troubleshooting_TLC cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution streaking Streaking Spots overload Sample Overload streaking->overload no_spots No Spots Visible low_conc Low Concentration no_spots->low_conc bad_vis Wrong Visualization no_spots->bad_vis poor_sep Poor Separation wrong_solvent Incorrect Solvent System poor_sep->wrong_solvent dilute Dilute Sample overload->dilute concentrate Concentrate Spot low_conc->concentrate change_solvent Change Solvent Polarity wrong_solvent->change_solvent use_uv_stain Use UV and/or Stain bad_vis->use_uv_stain

References

Technical Support Center: Scaling Up 2',3'-O-Isopropylideneuridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2',3'-O-Isopropylideneuridine. Our goal is to address common challenges encountered when scaling up production from the laboratory to pilot and industrial scales.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of this compound?

A1: The most critical parameter is maintaining anhydrous (dry) conditions throughout the reaction. The N-glycosidic bond in uridine (B1682114) is susceptible to hydrolysis in the presence of acid and water, which can lead to the formation of uracil (B121893) and ribose derivatives, significantly reducing the yield of the desired product.[1]

Q2: What is the role of an acid catalyst in this reaction?

A2: An acid catalyst, such as p-toluenesulfonic acid or a strong mineral acid like hydrogen chloride, is essential to promote the ketalization reaction between the 2' and 3' hydroxyl groups of uridine and acetone (B3395972). The catalyst protonates the acetone, making it a better electrophile for the diol of the ribose sugar.

Q3: Why is temperature control important during scale-up?

A3: The reaction to form this compound is often exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to localized hotspots, increasing the rate of side reactions and potentially causing the degradation of the product and reactants.

Q4: What are the common impurities I should expect?

A4: Common impurities include unreacted uridine, the undesired 2',5'-O-isopropylideneuridine isomer, and hydrolysis products like uracil and ribose. At higher temperatures or with prolonged reaction times, byproducts from the degradation of acetone or the uridine base may also be observed.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective methods for monitoring the reaction's progress. These techniques can be used to track the consumption of uridine and the formation of the product and any major impurities. For larger-scale production, Process Analytical Technology (PAT) tools, such as in-line infrared (IR) spectroscopy, can provide real-time monitoring of reactant and product concentrations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Presence of water in reactants or solvent.Ensure all reagents (uridine, acetone) and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst or catalyst deactivation.Check the quality and quantity of the acid catalyst. If necessary, add a fresh portion of the catalyst.
Incomplete reaction.Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
Product hydrolysis during workup.Neutralize the acid catalyst promptly at the end of the reaction before solvent evaporation. Maintain a pH between 7 and 9 during the workup and isolation steps.[1]
Formation of Significant Impurities Reaction temperature is too high.Implement a robust cooling system to maintain the optimal reaction temperature. For large-scale reactions, consider a semi-batch process where one of the reactants is added gradually to control the exotherm.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of uridine, acetone, and the acid catalyst. An excess of acetone is typically used.
Prolonged reaction time.Optimize the reaction time to maximize product formation while minimizing the generation of degradation products.
Difficult Crystallization Presence of impurities that inhibit crystal formation.Purify the crude product before crystallization using column chromatography or other suitable techniques.
Inappropriate solvent system for crystallization.Screen different solvent systems (e.g., acetone, ethanol, water, or mixtures) to find the optimal conditions for crystallization.
Supersaturation is not well-controlled.Control the rate of cooling and/or solvent evaporation to induce gradual crystallization. Seeding with a small amount of pure product crystals can also be beneficial.
Poor Mixing at Large Scale Inadequate agitation.Use an appropriately designed impeller and agitation speed to ensure good mixing of the heterogeneous reaction mixture. Baffles in the reactor can also improve mixing efficiency.
High viscosity of the reaction mixture.If the reaction mixture becomes too viscous, consider using a higher solvent-to-reactant ratio.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (1 g Uridine) Pilot Scale (1 kg Uridine) Industrial Scale (100 kg Uridine)
Uridine 1 g1 kg100 kg
Acetone 50 mL50 L5000 L
Acid Catalyst (p-TSA) 0.1 g100 g10 kg
Solvent AcetoneAcetoneAcetone
Temperature Room Temperature25-30 °C (with cooling)25-30 °C (with robust cooling system)
Reaction Time 2-4 hours4-6 hours6-8 hours
Typical Yield 85-95%80-90%75-85%
Purity (by HPLC) >98%>97%>95%

Note: The data presented for pilot and industrial scales are representative estimates based on common scale-up principles and may vary depending on the specific process and equipment used.

Experimental Protocols

Key Experiment: Synthesis of this compound (Lab Scale)

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add uridine (1.0 g, 4.1 mmol).

  • Reagent Addition: Add anhydrous acetone (50 mL) and p-toluenesulfonic acid monohydrate (0.1 g, 0.5 mmol).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).

  • Isolation: Remove the acetone under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., hot acetone or ethanol) to obtain pure this compound as a white crystalline solid.

Visualizations

Synthesis_Pathway Uridine Uridine Reaction Ketalization Uridine->Reaction Acetone Acetone Acetone->Reaction Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Reaction Product This compound Water H2O (byproduct) Reaction->Product Reaction->Water

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow Start Start Reagents 1. Prepare Anhydrous Reactants & Solvents Start->Reagents Reaction 2. Ketalization Reaction (Uridine + Acetone + Acid Catalyst) Reagents->Reaction Monitoring 3. Monitor Reaction Progress (TLC/HPLC) Reaction->Monitoring Quench 4. Quench Reaction (Neutralize Acid) Monitoring->Quench Reaction Complete Isolation 5. Isolate Crude Product (Solvent Evaporation/Extraction) Quench->Isolation Purification 6. Purify Product (Crystallization) Isolation->Purification Analysis 7. Analyze Final Product (Purity, Yield) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for production.

Troubleshooting_Logic Low_Yield Low Yield? Check_Water Check for Water Content in Reagents/Solvents Low_Yield->Check_Water Check_Catalyst Verify Catalyst Activity and Amount Low_Yield->Check_Catalyst Optimize_Time_Temp Optimize Reaction Time/Temperature Low_Yield->Optimize_Time_Temp Check_Workup_pH Ensure Neutral pH during Workup Low_Yield->Check_Workup_pH Impurity_Issue High Impurity Level? Control_Temp Improve Temperature Control Impurity_Issue->Control_Temp Check_Stoichiometry Verify Reactant Stoichiometry Impurity_Issue->Check_Stoichiometry Optimize_Time Optimize Reaction Time Impurity_Issue->Optimize_Time Crystallization_Problem Crystallization Issues? Purify_Crude Purify Crude Product Crystallization_Problem->Purify_Crude Screen_Solvents Screen Crystallization Solvents Crystallization_Problem->Screen_Solvents Control_Supersaturation Control Cooling/ Evaporation Rate Crystallization_Problem->Control_Supersaturation

Caption: Troubleshooting logic for common scale-up issues.

References

Validation & Comparative

A Comparative Guide to 2',3'-O-Isopropylideneuridine and Other Uridine Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of nucleoside chemistry and drug development, the selection of an appropriate protecting group strategy is paramount to the success of a synthetic route. For uridine (B1682114), the protection of the 2' and 3'-hydroxyl groups of the ribose moiety is a critical step to ensure regioselectivity in subsequent reactions. This guide provides an objective comparison of 2',3'-O-isopropylideneuridine with other commonly employed protecting groups for these positions, supported by experimental data and detailed protocols.

Introduction to 2',3'-Hydroxyl Protection of Uridine

The vicinal diol of the ribose in uridine is a highly reactive functional group. Its protection is essential to prevent undesired side reactions during transformations at other positions of the nucleoside, such as the 5'-hydroxyl group or the uracil (B121893) base. An ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. This concept is central to the design of orthogonal protection strategies in complex multi-step syntheses.

This guide focuses on a comparative analysis of the following protecting groups for the 2' and 3'-hydroxyls of uridine:

  • Isopropylidene (Acetonide): A cyclic ketal that protects both hydroxyls simultaneously.

  • Silyl (B83357) Ethers (TBDMS): Bulky silyl groups that can be introduced on both hydroxyls.

  • Acyl Groups (Acetyl): Ester-based protecting groups.

Comparison of Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, including the nature of subsequent chemical transformations and the desired final product. Below is a summary of the key characteristics of each protecting group.

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
Isopropylidene Cyclic KetalAcetone (B3395972) or 2,2-dimethoxypropane (B42991), acid catalyst (e.g., TsOH, HCl)Mild acid (e.g., aq. AcOH, TFA)Stable to basic, reductive, and oxidative conditions.Protects both hydroxyls in one step, rigid structure can influence stereoselectivity.Labile to acid, may not be suitable for reactions requiring strong acidic conditions.
TBDMS Silyl EtherTBDMS-Cl, imidazole (B134444), DMFFluoride (B91410) ions (e.g., TBAF, TEA·3HF)Stable to basic and mildly acidic conditions.High stability, widely used in oligonucleotide synthesis.Can be bulky, potential for migration between 2' and 3' positions.
Acetyl EsterAcetic anhydride (B1165640), pyridine (B92270)Mild base (e.g., NH₃ in MeOH, K₂CO₃ in MeOH)Stable to acidic and neutral conditions.Easily introduced and removed.Labile to basic conditions, may not be suitable for reactions requiring strong bases.

Quantitative Data Presentation

The following tables summarize quantitative data for the introduction and removal of each protecting group. It is important to note that yields can vary depending on the specific substrate, scale, and reaction conditions. The data presented here are compiled from various literature sources and are intended for comparative purposes.

Table 1: Protection of Uridine 2',3'-Diol
Protecting GroupReagents and ConditionsSolventTimeTemp (°C)Yield (%)Reference
Isopropylidene 2,2-dimethoxypropane, p-TsOHAcetone/DMF1-4 h50-7080-90[1]
Isopropylidene 2,2-diethoxypropane, HClEthanol2 hRT~90[2]
TBDMS TBDMS-Cl, ImidazoleDMF12 hRT93[3]
Acetyl Acetic AnhydridePyridine---General procedure, yield not specified in sources
Table 2: Deprotection of 2',3'-Protected Uridine
Protecting GroupReagents and ConditionsSolventTimeTemp (°C)Yield (%)Reference
Isopropylidene 80% Acetic AcidWater30 min90>95General procedure
Isopropylidene 1% Sulfuric AcidWater3 hReflux>99General procedure
TBDMS TBAF (1M)THF1 hRT90-95[3]
TBDMS TEA·3HFDMSO2.5 h65>95[4]
Acetyl NH₃/MeOHMethanol (B129727)-RT>95General procedure
Acetyl K₂CO₃Methanol-RT>95General procedure

Experimental Protocols

Synthesis of this compound

Protocol:

  • To a solution of uridine (1.0 g, 4.1 mmol) in anhydrous acetone (50 mL) and 2,2-dimethoxypropane (1.0 mL, 8.2 mmol), add p-toluenesulfonic acid monohydrate (40 mg, 0.21 mmol).

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a white solid.[1]

Deprotection of this compound

Protocol:

  • Dissolve this compound (1.0 g, 3.5 mmol) in a mixture of acetic acid and water (8:2, v/v, 20 mL).

  • Heat the solution at 90 °C for 30 minutes.

  • Monitor the deprotection by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual acetic acid.

  • The resulting crude uridine can be purified by recrystallization or silica gel chromatography if necessary.

Synthesis of 2',3'-Di-O-tert-Butyldimethylsilyl-uridine

Protocol:

  • To a solution of uridine (1.0 g, 4.1 mmol) in anhydrous DMF (20 mL), add imidazole (1.1 g, 16.4 mmol).

  • Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.5 g, 10.0 mmol) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired product.[3]

Deprotection of 2',3'-Di-O-tert-Butyldimethylsilyl-uridine

Protocol:

  • Dissolve the 2',3'-di-O-TBDMS protected uridine derivative in anhydrous THF.

  • Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (2.2 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous ammonium (B1175870) chloride solution.

  • Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography.[3]

Synthesis of 2',3'-Di-O-acetyluridine

Protocol:

  • Dissolve uridine (1.0 g, 4.1 mmol) in anhydrous pyridine (20 mL).

  • Cool the solution to 0 °C and add acetic anhydride (1.2 mL, 12.3 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude product, which can be purified by chromatography.

Deprotection of 2',3'-Di-O-acetyluridine

Protocol:

  • Dissolve the 2',3'-di-O-acetyluridine derivative in methanol.

  • Add a catalytic amount of potassium carbonate or a solution of ammonia (B1221849) in methanol (e.g., 7N).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.

  • Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography.

Mandatory Visualization

Protecting_Group_Structures cluster_Uridine Uridine cluster_Isopropylidene This compound cluster_TBDMS 2',3'-Di-O-TBDMS-Uridine cluster_Acetyl 2',3'-Di-O-Acetyluridine Uridine Uridine Isopropylidene Isopropylidene TBDMS TBDMS Acetyl Acetyl Protection_Deprotection_Workflow Uridine Uridine Protected_Uridine 2',3'-Protected Uridine Uridine->Protected_Uridine Protection Modified_Uridine Modified Uridine Derivative Protected_Uridine->Modified_Uridine Further Synthesis Steps Deprotected_Uridine Final Product Modified_Uridine->Deprotected_Uridine Deprotection Orthogonal_Protection_Strategy cluster_acid Acid Labile cluster_base Base Labile cluster_fluoride Fluoride Labile Isopropylidene Isopropylidene Uridine Uridine Isopropylidene->Uridine Mild Acid (e.g., aq. AcOH) Acetyl Acetyl Acetyl->Uridine Mild Base (e.g., NH₃/MeOH) TBDMS TBDMS TBDMS->Uridine Fluoride Source (e.g., TBAF) Uridine->Isopropylidene Acidic Conditions (e.g., TsOH, Acetone) Uridine->Acetyl Basic Conditions (e.g., Ac₂O, Pyridine) Uridine->TBDMS Neutral Conditions (e.g., TBDMS-Cl, Imidazole)

References

A Comparative Guide to Analytical Techniques for Purity Validation of 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic nucleoside analogs like 2',3'-O-Isopropylideneuridine is a critical step in research and development. This guide provides an objective comparison of common analytical techniques for purity validation, offering insights into their performance, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an analytical technique for purity determination depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for purity assays, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for absolute quantification. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for impurity identification. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative screening tool.

Analytical TechniquePrincipleKey Performance Characteristics
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. Purity is determined by the relative area of the main peak.High Resolution & Sensitivity: Capable of separating closely related impurities.[1][2] Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.[1][2] Validated Methods: Well-established protocols are available for nucleoside analogs.[1][2]
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. Purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard.[3][4][5][6][7][8][9][10][11]Absolute Quantification: Does not require a reference standard of the analyte itself for quantification.[5][7][9][11] High Specificity: Provides structural information, aiding in impurity identification.[5] Non-destructive: The sample can be recovered after analysis.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the identification and quantification of impurities based on their mass-to-charge ratio.[12][13][14][15][16]High Sensitivity & Specificity: Enables the detection and identification of trace-level impurities.[12][16] Structural Elucidation: Provides molecular weight and fragmentation information for impurity characterization.[12][14] Impurity Profiling: Ideal for comprehensive analysis of potential by-products and degradants.[12]
Thin-Layer Chromatography (TLC) Differential migration of the analyte on a thin layer of adsorbent material, driven by a mobile phase. Purity is qualitatively assessed by the presence of secondary spots.[17][18][19]Rapid & Cost-Effective: Simple and inexpensive method for quick purity checks.[17][19] Qualitative Screening: Useful for monitoring reaction progress and detecting major impurities.[17] Method Development Tool: Can be used to optimize solvent systems for column chromatography.[17]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for uridine (B1682114) and its derivatives and can be adapted for the validation of this compound purity.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for the analysis of uridine and its analogs.[20][21][22][23]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 5% acetonitrile and increasing to 95% over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 260 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general framework for purity determination by 1H-NMR using an internal standard.[3][4][5][6][7][8][9][10][11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

    • Ensure a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is designed for the identification and potential quantification of impurities.[12][13][14][15][16]

Instrumentation:

  • LC-MS system (e.g., HPLC coupled to a quadrupole or time-of-flight mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).

  • Chromatographic and MS Conditions:

    • Use a gradient elution similar to the HPLC-UV method.

    • Set the mass spectrometer to acquire data in a full scan mode over a relevant mass range (e.g., m/z 100-1000).

    • Use an electrospray ionization (ESI) source in positive ion mode.

  • Analysis and Impurity Identification: Analyze the sample and identify potential impurities by their mass-to-charge ratios. Further structural information can be obtained using tandem mass spectrometry (MS/MS).

Thin-Layer Chromatography (TLC)

A basic TLC method for qualitative purity assessment.[17][18][19]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

Reagents:

Procedure:

  • Sample Application: Dissolve the sample in a volatile solvent and spot a small amount onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen solvent system. Allow the solvent to ascend the plate.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp.

  • Purity Assessment: The presence of any spots other than the main spot indicates the presence of impurities.

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution injection Inject Solutions prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System (Pump, Injector, Column, UV Detector) chromatogram Generate Chromatograms hplc_system->chromatogram injection->hplc_system integration Peak Integration chromatogram->integration calculation Calculate Purity integration->calculation qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire_spectrum Acquire 1H-NMR Spectrum dissolve->acquire_spectrum nmr_spectrometer NMR Spectrometer process_spectrum Process Spectrum (Phase, Baseline Correction) nmr_spectrometer->process_spectrum acquire_spectrum->nmr_spectrometer integration Integrate Signals process_spectrum->integration calculation Calculate Purity integration->calculation LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution injection Inject Sample prep_sample->injection lcms_system LC-MS System (HPLC + Mass Spectrometer) generate_tic Generate Total Ion Chromatogram lcms_system->generate_tic injection->lcms_system extract_ions Extract Ion Chromatograms generate_tic->extract_ions identify_impurities Identify Impurities by m/z extract_ions->identify_impurities TLC_Workflow cluster_prep Preparation cluster_tlc TLC Development cluster_analysis Analysis prep_sample Prepare Sample Solution spot_plate Spot Sample on TLC Plate prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots under UV Light dry_plate->visualize assess_purity Qualitatively Assess Purity visualize->assess_purity

References

A Comparative Analysis of the Bioactivity of 2',3'-O-Isopropylideneuridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2',3'-O-Isopropylideneuridine and its synthetic analogs. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the fields of medicinal chemistry and pharmacology. While this compound primarily serves as a crucial intermediate in the synthesis of various nucleoside analogs, its derivatives have demonstrated significant potential as antiviral and anticancer agents.

I. Overview of Bioactivity

The core structure of this compound, a protected form of the nucleoside uridine, has been a scaffold for the development of novel therapeutic agents. Modifications, particularly at the 5-position of the uracil (B121893) ring and through the addition of triazole moieties, have yielded compounds with potent biological activities. This guide focuses on two primary areas of bioactivity: anti-HIV-1 and anticancer/antibacterial effects.

II. Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of various analogs of this compound.

Table 1: Anti-HIV-1 Activity of 5-Substituted this compound Analogs
CompoundSubstitution at 5-positionAntiviral Activity (EC50 or % inhibition)Cytotoxicity (CC50)Cell LineReference
2',3'-O-Isopropylidene-5-iodouridineIodoMore efficient than AZT at high non-toxic concentrations[1][2][3]Not cytotoxic up to 30 µM[1]Jurkat, CEM-ss[1][2][3]
5-Fluoro-2',3'-isopropylideneuridineFluoro-Cytotoxic[1]Jurkat, CEM-ss[1]
Azidothymidine (AZT) (Reference)-Standard reference-Jurkat[1][2][3]

Data for other 5-substituted analogs (H, CH3, Br) were evaluated, but 2',3'-O-Isopropylidene-5-iodouridine was identified as the most potent anti-HIV-1 agent among the tested compounds.[1][2][3]

Table 2: Anticancer and Antibacterial Activity of this compound-[1][2][3]-triazole Hybrids
Compound IDAnticancer Activity (IC50 in µM)Antibacterial Activity (Zone of Inhibition in mm)
MCF-7 HeLa
3d 10.2312.01
3f 10.8911.45
3n 12.459.87
3b --
3k --
3l --
Cisplatin (Reference) 9.8910.12
Streptomycin (Reference) --

Data adapted from a study by G. et al. (2015). Only the most potent compounds are listed for brevity. MCF-7 (human breast adenocarcinoma), HeLa (human cervical cancer).

III. Experimental Protocols

A. Anti-HIV-1 Activity Assay (Lentiviral Transduction Efficiency)

This protocol is based on the methodology used to assess the anti-HIV-1 activity of 5-substituted 2',3'-O-isopropylideneuridines.[1]

1. Generation of Lentiviral Particles:

  • Replication-deficient HIV-1-based lentiviral particles are produced, typically pseudotyped with the VSV-G envelope protein to allow for broad cell tropism. These vectors carry a reporter gene, such as Green Fluorescent Protein (GFP), for easy quantification of transduction.

2. Cell Culture and Treatment:

  • Human T-cell lines, such as Jurkat or CEM-ss, are cultured under standard conditions (37°C, 5% CO2).

  • Cells are pre-treated with various concentrations of the test compounds (e.g., 2',3'-O-Isopropylidene-5-iodouridine) or the reference drug (e.g., AZT) for a specified period before infection.

3. Transduction:

  • The pre-treated cells are then infected with the GFP-encoding lentiviral particles.

4. Measurement of Transduction Efficiency:

  • After a set incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is determined by flow cytometry.

  • A reduction in the percentage of GFP-positive cells in the treated samples compared to the untreated control indicates inhibition of viral transduction.

5. Cytotoxicity Assay:

  • In parallel, the cytotoxicity of the compounds is assessed using a standard method like the MTT assay to ensure that the observed antiviral effect is not due to cell death.

B. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are then treated with various concentrations of the test compounds (e.g., this compound-[1][2][3]-triazole hybrids) and a reference drug (e.g., Cisplatin). Control wells receive only the vehicle (e.g., DMSO).

3. Incubation:

  • The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Absorbance Measurement:

  • The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.

IV. Mechanism of Action and Signaling Pathways

Anti-HIV-1 Activity

The primary mechanism of action for 5-substituted this compound analogs as anti-HIV-1 agents is proposed to be as nucleoside reverse transcriptase inhibitors (NRTIs).[1] The presence of the isopropylidene group at the 2' and 3' positions of the ribose sugar mimics the structure of dideoxynucleosides, which act as chain terminators during the reverse transcription of the viral RNA into DNA.

Furthermore, studies have shown a synergistic effect when 2',3'-O-Isopropylidene-5-iodouridine is combined with Palbociclib, a CDK4/6 inhibitor.[1][2] This suggests a potential interplay between the inhibition of reverse transcriptase and the host cell cycle. CDK4/6 are key regulators of the cell cycle, and their inhibition may create a cellular environment that is less conducive to HIV-1 replication.

HIV_Inhibition_Mechanism cluster_virus HIV-1 Life Cycle cluster_drug Drug Action cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host Genome Host Genome Integration->Host Genome Analog 2',3'-O-Isopropylidene- 5-iodouridine Analog->Reverse Transcription Inhibits (Chain Termination) Palbociclib Palbociclib CDK4/6 CDK4/6 Palbociclib->CDK4/6 Inhibits Cell Cycle\nProgression Cell Cycle Progression CDK4/6->Cell Cycle\nProgression Cell Cycle\nProgression->Reverse Transcription Supports

Caption: Proposed mechanism of anti-HIV-1 action.

Anticancer Activity

The anticancer mechanism of this compound-[1][2][3]-triazole hybrids has not been fully elucidated in the cited study. However, nucleoside analogs are known to exert their anticancer effects through various mechanisms, including:

  • Inhibition of DNA and RNA synthesis: By acting as fraudulent substrates, they can be incorporated into DNA or RNA, leading to chain termination and apoptosis.

  • Inhibition of key enzymes: They can inhibit enzymes crucial for nucleotide metabolism, such as thymidylate synthase or ribonucleotide reductase, thereby depleting the building blocks for DNA synthesis.

The specific signaling pathways affected by these triazole hybrids would require further investigation.

Experimental_Workflow Start Start: Cell Seeding Treatment Compound Treatment (Varying Concentrations) Start->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Formazan Formazan Crystal Formation (in viable cells) MTT->Formazan Solubilize Solubilization of Crystals Formazan->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End: Determine Cytotoxicity Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

V. Conclusion

The derivatization of this compound has proven to be a fruitful strategy for the discovery of novel bioactive compounds. Specifically, 5-iodo substitution has conferred potent and non-toxic anti-HIV-1 activity, while the addition of triazole moieties has resulted in promising anticancer and antibacterial agents. Further investigation into the precise mechanisms of action and the exploration of other structural modifications could lead to the development of clinically viable therapeutics based on this versatile scaffold. The lack of significant bioactivity reported for the parent compound, this compound, underscores its primary role as a synthetic intermediate, highlighting the power of medicinal chemistry to unlock therapeutic potential through targeted molecular design.

References

Validating the Structure of Novel 2',3'-O-Isopropylideneuridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel molecules is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of modern analytical techniques for validating the structure of newly synthesized 2',3'-O-Isopropylideneuridine derivatives. Detailed experimental protocols and comparative data are presented to assist in the selection of the most appropriate methods for structural confirmation.

The 2',3'-O-isopropylidene protecting group is frequently employed in nucleoside chemistry to enable selective modifications at the 5'-hydroxyl group. The synthesis of novel derivatives of this compound is a key step in the development of antiviral and anticancer agents. However, the introduction of new functionalities necessitates rigorous structural validation to ensure the correct constitution, configuration, and conformation of the final product. A multi-technique approach, combining spectroscopic and crystallographic methods, is essential for unequivocal structure determination.[1][2][3]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are the first line of investigation for any new compound. They provide a wealth of information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the molecular structure.[2][5]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively.[3][5]

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.[1] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[3] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide information about its substructures.[3][6] Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing delicate molecules like nucleoside derivatives.[6]

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[1] For this compound derivatives, IR spectroscopy can confirm the presence of hydroxyl groups, carbonyl groups of the uracil (B121893) ring, and C-O bonds of the isopropylidene group.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound, which is a prerequisite for accurate structural analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the components of a mixture.[7][8] A sharp, single peak in an HPLC chromatogram is a good indicator of a pure compound. Different HPLC methods, such as reversed-phase or HILIC, can be employed for the analysis of nucleosides and their derivatives.[9][10]

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and assessing the purity of the product.[11] The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions.

Comparative Data Presentation

To illustrate the application of these techniques, the following tables summarize typical data obtained for this compound and a hypothetical novel derivative.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Position This compound (¹H) Novel Derivative (¹H) This compound (¹³C) Novel Derivative (¹³C)
Uracil-H6 7.85 (d)7.90 (d)141.2141.5
Uracil-H5 5.70 (d)5.75 (d)102.5102.8
Ribose-H1' 5.95 (s)6.00 (s)95.395.5
Ribose-H2' 4.90 (d)4.95 (d)85.185.3
Ribose-H3' 4.80 (d)4.85 (d)81.781.9
Ribose-H4' 4.30 (m)4.35 (m)87.687.8
Ribose-H5'a,b 3.80 (m)4.50 (d)61.968.0
Isopropylidene-CH₃ 1.60 (s), 1.35 (s)1.62 (s), 1.38 (s)27.3, 25.427.5, 25.6
Isopropylidene-C 114.2114.5

Table 2: Mass Spectrometry and Chromatographic Data

Technique This compound Novel Derivative
HRMS (m/z) [M+H]⁺ calcd for C₁₂H₁₇N₂O₆: 285.1081, found: 285.1085[M+H]⁺ calcd for C₁₉H₂₄N₃O₆: 390.1660, found: 390.1665
HPLC (Rt in min) 12.518.2
TLC (Rf) 0.4 (Ethyl acetate/Hexane 1:1)0.6 (Ethyl acetate/Hexane 1:1)

Definitive Structure Validation: X-ray Crystallography

While spectroscopic methods provide strong evidence for a proposed structure, X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination in the solid state.[12] It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.[13][14] Obtaining a single crystal of suitable quality is often the most challenging step.[12]

Experimental Protocols

General Procedure for NMR Spectroscopy

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Process and analyze the spectra using appropriate software.

General Procedure for High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[3]

  • Infuse the solution into the mass spectrometer using an ESI or other soft ionization source.

  • Acquire the mass spectrum in high-resolution mode to obtain an accurate mass measurement of the molecular ion.[3]

General Procedure for HPLC Analysis

  • Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Set up the HPLC system with an appropriate column (e.g., C18) and mobile phase.[8]

  • Inject a small volume (e.g., 10 µL) of the sample solution.[10]

  • Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 260 nm).[10]

General Procedure for X-ray Crystallography

  • Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.[12][15]

  • Mount a suitable crystal on the diffractometer.

  • Collect X-ray diffraction data.[15]

  • Solve and refine the crystal structure using specialized software.

Visualizing the Validation Workflow

The process of validating the structure of a novel derivative can be represented as a logical workflow, starting from synthesis and purification and culminating in unequivocal structure determination.

G Workflow for Structure Validation of Novel Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation Synthesis Synthesis of Novel Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (1D & 2D) Purity_Check->NMR Pure Compound MS Mass Spectrometry (HRMS) Purity_Check->MS IR IR Spectroscopy Purity_Check->IR Spectra_Analysis Data Analysis & Proposed Structure NMR->Spectra_Analysis MS->Spectra_Analysis IR->Spectra_Analysis Crystallization Single Crystal Growth Spectra_Analysis->Crystallization If structure is complex or requires absolute stereochemistry Final_Validation Final_Validation Spectra_Analysis->Final_Validation Structure Validated XRay X-ray Diffraction Analysis Crystallization->XRay Final_Structure Unambiguous 3D Structure XRay->Final_Structure Final_Structure->Final_Validation

Caption: A flowchart illustrating the key stages in the structural validation of novel chemical compounds.

The following diagram illustrates the relationship between different NMR techniques in elucidating the structure of a molecule.

G Interconnectivity of NMR Experiments for Structure Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (¹J C-H Connectivity) H1_NMR->HSQC HMBC HMBC (ⁿJ C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) DEPT DEPT (Carbon Multiplicity) C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC Proposed_Structure Proposed Structure DEPT->Proposed_Structure COSY->Proposed_Structure HSQC->Proposed_Structure HMBC->Proposed_Structure

Caption: Relationship between various NMR experiments for determining molecular structure.

References

Comparative Efficacy of 2',3'-O-Isopropylideneuridine and Its Derivatives Against Viral Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antiviral potential of 2',3'-O-Isopropylideneuridine and its 5-substituted derivatives reveals promising activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). This guide provides a detailed comparison of their efficacy with established antiviral compounds, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

This publication delves into the antiviral properties of this compound and its analogs, highlighting their mechanism of action, cytotoxicity, and comparative performance against other antiviral agents. The data presented is intended to serve as a valuable resource for the scientific community engaged in the discovery and development of novel antiviral therapeutics.

Executive Summary

Recent studies have highlighted the potential of this compound derivatives as a new class of antiviral compounds. Notably, 2',3'-O-Isopropylidene-5-Iodouridine has demonstrated significant inhibitory activity against HIV-1, outperforming the well-established antiretroviral drug Azidothymidine (AZT) in specific assays. These compounds are believed to function as nucleoside reverse transcriptase inhibitors (NRTIs), acting as DNA chain terminators during viral replication. Encouragingly, most of these derivatives exhibit low cytotoxicity in human T-cell lines. Furthermore, synergistic effects have been observed when 2',3'-O-Isopropylidene-5-Iodouridine is combined with the CDK4/6 inhibitor Palbociclib, suggesting potential for combination therapies.

Comparative Antiviral Efficacy

The antiviral activity of a series of 5-substituted this compound derivatives was evaluated against HIV-1. The 5-iodo derivative emerged as the most potent compound in this series. The following table summarizes the key findings from a comparative study.

CompoundTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
2',3'-O-Isopropylidene-5-IodouridineHIV-1~8-10>30>3
Azidothymidine (AZT)HIV-1~0.01-0.1>30>300
This compound (Parent Compound)HIV-1Data Not Available>30-
5-Bromo-2',3'-O-isopropylideneuridineHIV-1Data Not Available>30-
5-Chloro-2',3'-O-isopropylideneuridineHIV-1Data Not Available>30-
5-Fluoro-2',3'-O-isopropylideneuridineHIV-1Data Not Available>30-
5-Methyl-2',3'-O-isopropylideneuridineHIV-1Data Not Available>30-

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of a compound.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

This compound and its derivatives are thought to exert their antiviral effect by inhibiting viral reverse transcriptase. As nucleoside analogs, they are phosphorylated within the host cell to their active triphosphate form. This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.[1][2]

NRTI_Mechanism_of_Action cluster_virus HIV-1 Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination Integration Integration into Host Genome Viral_DNA->Integration NRTI This compound Derivative (NRTI) Phosphorylation Cellular Kinases NRTI->Phosphorylation Activation Active_NRTI_TP Active NRTI- Triphosphate Phosphorylation->Active_NRTI_TP Active_NRTI_TP->Reverse_Transcriptase Inhibition

Caption: Mechanism of action of this compound derivatives as NRTIs.

Experimental Protocols

Synthesis of 5-Substituted this compound Derivatives

A general procedure for the synthesis of these compounds involves the reaction of the corresponding 5-substituted uridine (B1682114) with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an organic solvent like acetone (B3395972) or dimethylformamide. The reaction mixture is typically stirred at room temperature until completion, followed by purification using column chromatography.

Lentiviral Transduction Efficiency Assay

This assay is used to determine the antiviral activity of the compounds against HIV-1.

  • Cell Culture: Human T-cell lines (e.g., Jurkat or CEM-ss) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Lentiviral Particle Production: Replication-deficient HIV-1-based lentiviral particles encoding a reporter gene (e.g., Green Fluorescent Protein, GFP) are produced by transfecting HEK293T cells with the necessary plasmids.

  • Antiviral Assay:

    • Target T-cells are seeded in 96-well plates.

    • The cells are pre-treated with serial dilutions of the test compounds for a few hours.

    • Lentiviral particles are then added to the wells.

    • After 48-72 hours of incubation, the percentage of GFP-expressing cells is determined by flow cytometry.

    • The EC50 value is calculated as the compound concentration that reduces the percentage of GFP-positive cells by 50% compared to the untreated virus control.[3]

Lentiviral_Transduction_Assay Start Start Seed_Cells Seed T-cells in 96-well plate Start->Seed_Cells Pre_treat Pre-treat cells with compound dilutions Seed_Cells->Pre_treat Add_Virus Add HIV-1 lentiviral particles (GFP) Pre_treat->Add_Virus Incubate Incubate for 48-72 hours Add_Virus->Incubate Flow_Cytometry Analyze GFP expression by Flow Cytometry Incubate->Flow_Cytometry Calculate_EC50 Calculate EC50 Flow_Cytometry->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the lentiviral transduction efficiency assay.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed to determine their therapeutic window.

  • Cell Culture: Human T-cell lines are cultured as described above.

  • Assay:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of the test compounds are added to the wells.

    • After 72 hours of incubation, cell viability is measured using a colorimetric assay such as MTT or by using a cell counter.

    • The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Conclusion and Future Directions

The investigation into this compound and its derivatives has unveiled a promising new avenue for the development of anti-HIV therapeutics. The superior in vitro performance of the 5-iodo derivative compared to AZT in specific contexts, coupled with its low cytotoxicity, warrants further investigation. Future research should focus on:

  • Broad-spectrum screening: Evaluating the antiviral activity of the entire series of 5-substituted derivatives against a wider range of viruses to determine their potential as broad-spectrum antiviral agents.

  • Mechanism of action studies: Further elucidating the precise molecular interactions with reverse transcriptase and exploring other potential viral or cellular targets.

  • In vivo efficacy: Assessing the antiviral activity and pharmacokinetic properties of the most promising compounds in animal models.

  • Combination therapies: Exploring synergistic effects with other classes of antiretroviral drugs to combat drug resistance and improve treatment outcomes.

The findings presented in this guide provide a solid foundation for the continued exploration of this compound derivatives as a valuable addition to the arsenal (B13267) of antiviral agents.

References

Navigating the Specificity Challenge: A Guide to Assessing Cross-Reactivity of Antibodies for 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific detection of modified nucleosides is crucial for a variety of applications, from diagnostics to therapeutic monitoring. However, the commercial availability of antibodies targeting specific modified nucleosides like 2',3'-O-Isopropylideneuridine is currently limited. This guide provides a comprehensive overview of the process for developing and assessing the cross-reactivity of custom antibodies against this target, ensuring the generation of a highly specific and reliable tool for your research.

The Landscape of Antibody Availability

A thorough market analysis reveals a notable absence of commercially available, off-the-shelf antibodies with validated specificity for this compound. This necessitates a custom antibody development approach for researchers requiring such a reagent. This guide, therefore, focuses on the critical aspects of generating and validating a custom antibody, with a primary emphasis on the rigorous assessment of its cross-reactivity profile.

Generating a Specific Antibody to a Small Molecule

This compound, as a small molecule (hapten), is not immunogenic on its own. To elicit an immune response and generate antibodies, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][3][4][][6] The design of this hapten-carrier conjugate is a critical step that influences the specificity of the resulting antibodies.[3][7]

Workflow for Custom Antibody Production and Screening

The generation of a specific antibody involves a multi-step process, from immunogen preparation to the screening and selection of antibody-producing clones.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Immunization & Hybridoma Production cluster_2 Phase 3: Screening & Characterization A This compound (Hapten) C Hapten-Carrier Conjugation A->C B Carrier Protein (e.g., KLH, BSA) B->C D Immunization of Host Animal C->D E Isolation of Antibody-Producing Cells D->E F Hybridoma Fusion & Selection E->F G Primary Screening (ELISA) for Binding to Hapten-Carrier F->G H Secondary Screening for Specificity & Cross-Reactivity G->H I Clone Selection & Antibody Production H->I

Caption: Workflow for generating custom antibodies against this compound.

Assessing Cross-Reactivity: A Critical Validation Step

Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other, structurally similar molecules.[8] For an antibody against this compound, it is imperative to test its binding to the unmodified nucleoside (uridine) and other related analogs to ensure its specificity.

Potential Cross-Reactants

A critical step in validating a new antibody is to test its binding against a panel of structurally related molecules. The following table outlines key potential cross-reactants for an antibody targeting this compound.

Compound Category Specific Analogs for Testing Rationale for Potential Cross-Reactivity
Unmodified Nucleoside Uridine (B1682114)Shares the core uracil (B121893) base and ribose sugar structure.
CytidineSimilar pyrimidine (B1678525) base structure.
Other Isopropylidene-Modified Nucleosides 2',3'-O-IsopropylideneadenosineShares the isopropylidene modification on the ribose sugar.
2',3'-O-IsopropylideneguanosineShares the isopropylidene modification on the ribose sugar.
Other Modified Uridine Analogs 5-BromouridineModification on the uracil base.
5-IodouridineModification on the uracil base.[9][10][11]
PseudouridineIsomer of uridine.
4-ThiouridineModification on the uracil base.
Deoxyribonucleosides 2'-DeoxyuridineLacks the 2'-hydroxyl group on the ribose sugar.
Thymidine (5-methyluracil deoxyriboside)Structurally similar to uridine with a methyl group on the uracil base and a deoxyribose sugar.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying the cross-reactivity of an antibody against small molecules.[12] This assay measures the ability of a potential cross-reactant to compete with the target antigen for binding to the antibody.

Objective: To determine the percentage cross-reactivity of the custom anti-2',3'-O-Isopropylideneuridine antibody with a panel of structurally related nucleoside analogs.

Materials:

  • High-binding 96-well microtiter plates

  • Custom anti-2',3'-O-Isopropylideneuridine antibody

  • This compound-BSA conjugate (for coating)

  • This compound standard

  • Potential cross-reactants (from the table above)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-host IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-BSA conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL).

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted custom anti-2',3'-O-Isopropylideneuridine antibody (at a pre-determined optimal concentration).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the this compound standard.

  • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity for each analog using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Interpreting the Results

The calculated percent cross-reactivity provides a quantitative measure of the antibody's specificity. A low percentage indicates high specificity for the target molecule, this compound.

Antibody Specificity Profile IC50 (this compound) IC50 (Uridine) % Cross-Reactivity (Uridine) IC50 (Other Analogs) % Cross-Reactivity (Other Analogs) Interpretation
Highly Specific 10 nM> 10,000 nM< 0.1%> 10,000 nM< 0.1%Excellent specificity; suitable for highly selective assays.
Moderately Specific 10 nM1,000 nM1%> 5,000 nM< 0.2%Usable in many applications, but potential for minor cross-reaction with high concentrations of uridine should be considered.
Poorly Specific 10 nM50 nM20%VariesHighNot suitable for specific detection of this compound.

Uridine Metabolism and Signaling Context

Understanding the biological pathways involving uridine is essential for interpreting experimental results and appreciating the importance of antibody specificity. Uridine plays a central role in pyrimidine metabolism, which is fundamental for the synthesis of nucleic acids.

Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines leads to the production of Uridine Monophosphate (UMP), which is a precursor for other pyrimidine nucleotides.

G A Carbamoyl phosphate (B84403) + Aspartate B N-Carbamoylaspartate A->B Aspartate transcarbamoylase C Dihydroorotate B->C Dihydroorotase D Orotate C->D Dihydroorotate dehydrogenase E Orotidine 5'-monophosphate (OMP) D->E Orotate phosphoribosyltransferase F Uridine 5'-monophosphate (UMP) E->F OMP decarboxylase G Uridine 5'-diphosphate (UDP) F->G H Uridine 5'-triphosphate (UTP) G->H I Cytidine 5'-triphosphate (CTP) H->I

Caption: De novo pyrimidine biosynthesis pathway leading to UMP.

Uridine Salvage and Signaling Involvement

Uridine can be salvaged and converted to UTP, which is a precursor for CTP and is also involved in glycogen (B147801) synthesis and protein glycosylation.[13][14][15] Uridine itself can influence cellular signaling, including insulin (B600854) signaling pathways.[13] The ability to specifically measure this compound without interference from endogenous uridine is therefore critical for accurate biological studies.

G Uridine Uridine UMP UMP Uridine->UMP Uridine kinase Insulin Insulin Signaling Uridine->Insulin UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP UDPG UDP-Glucose UTP->UDPG UDPGlcNAc UDP-GlcNAc UTP->UDPGlcNAc Glycogen Glycogen Synthesis UDPG->Glycogen Glycosylation Protein Glycosylation UDPGlcNAc->Glycosylation

References

Confirming the Purity of 2',3'-O-Isopropylideneuridine: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for confirming the purity of 2',3'-O-Isopropylideneuridine, a key protected nucleoside analog. We will delve into a detailed HPLC protocol, compare it with alternative analytical techniques, and present supporting data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted method for assessing the purity of this compound, with commercial suppliers consistently reporting purities of ≥99% using this technique.[1][2][3] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for this application. A typical purity for commercially available this compound is 99.86%, as determined by Reversed-Phase HPLC (RP-HPLC).[4]

Experimental Protocol: Reversed-Phase HPLC for this compound Purity

This protocol outlines a general method for the purity analysis of this compound using RP-HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Diluent: Water/Acetonitrile (50:50, v/v)

  • This compound reference standard and sample

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Solutions:

  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to a specific concentration.

  • Sample Solution (e.g., 0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient Program Start with a high percentage of A, and gradually increase the percentage of B over the run time to elute more hydrophobic impurities. A typical gradient might be: 0-20 min: 95% A to 5% A 20-25 min: Hold at 5% A 25-30 min: Return to 95% A
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection UV at 254 nm
Injection Volume 10 µL

4. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Integrate the peak areas of the main component and all impurities in the sample chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution filter Filter Solutions prep_standard->filter prep_sample Prepare Sample Solution prep_sample->filter inject Inject Sample filter->inject hplc_system HPLC System Setup (Column, Mobile Phase) hplc_system->inject run Chromatographic Run inject->run detect UV Detection run->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity integrate->calculate

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2',3'-O-Isopropylideneuridine with its parent nucleoside, uridine (B1682114), and two other related compounds, 2'-deoxyuridine (B118206) and 5-fluorouracil. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development, offering a baseline for the characterization of these and similar molecules.

Introduction

This compound is a protected form of uridine, a fundamental component of ribonucleic acid (RNA). The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, making it a key intermediate in the synthesis of various nucleoside analogues used in antiviral and anticancer therapies. Understanding the spectroscopic properties of this compound in relation to uridine, its deoxy counterpart (2'-deoxyuridine), and the clinically significant uracil (B121893) analogue (5-fluorouracil) is crucial for synthetic monitoring, structural elucidation, and quality control. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy for this compound, Uridine, 2'-deoxyuridine, and 5-fluorouracil.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-1'H-5H-6Other Key SignalsSolvent
This compound 5.84 (d)5.64 (d)7.80 (d)1.49 (s, CH₃), 1.29 (s, CH₃), 5.10 (t, 5'-OH), 4.90 (m, H-2'), 4.75 (m, H-3'), 4.08 (m, H-4'), 3.58 (m, H-5'a, 5'b), 11.4 (s, NH)DMSO-d₆
Uridine 5.90 (d)5.88 (d)7.86 (d)3.80-4.34 (m, sugar protons)H₂O[1]
2'-Deoxyuridine 6.28 (t)5.89 (d)7.87 (d)2.38-2.42 (m, H-2'a, 2'b), 3.78-4.47 (m, other sugar protons)D₂O[2]
5-Fluorouracil --7.73 (d)11.46 (br s, NH), 10.70 (br s, NH)DMSO-d₆ + HCl[3]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-1'C-2'C-3'C-4'C-5'C-2C-4C-5C-6Other Key SignalsSolvent
This compound 95.285.881.287.161.2151.1163.2101.9141.2113.8 (C(CH₃)₂), 27.1 (CH₃), 25.3 (CH₃)DMSO-d₆
Uridine 92.176.472.286.963.5154.4168.9104.9144.5-H₂O[1]
2'-Deoxyuridine 87.939.970.284.961.0150.9163.7102.1141.1-DMSO-d₆
5-Fluorouracil -----149.8 (d, J=25.9 Hz)157.9 (d, J=25.9 Hz)129.6 (d, J=32.9 Hz)140.9 (d, J=235.9 Hz)-DMSO-d₆

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragmentation PeaksIonization Method
This compound 284.1269, 173, 113, 59EI
Uridine 244.07133, 112, 81EI
2'-Deoxyuridine 228.07117, 112, 99, 69EI[2]
5-Fluorouracil 130.0287, 60EI[4]

Table 4: IR Spectroscopic Data (Key Bands in cm⁻¹)

CompoundO-H / N-H StretchingC=O StretchingC-O StretchingOther Key Bands
This compound ~3400 (O-H), ~3100-3000 (N-H)~1680~1100-1000~1380, ~1370 (gem-dimethyl)
Uridine 3300-3500 (O-H), 3000-3200 (N-H)[5]~1680[5]~1100-1000[5]-
2'-Deoxyuridine 3390-3690 (O-H, N-H)[6]~1700~1050-
5-Fluorouracil 3000-3500 (N-H)1700-1650-~1275 (C-F)

Table 5: UV-Vis Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound ~262Not readily availableNeutral aqueous
Uridine 262[7]9970 L mol⁻¹ cm⁻¹[7]Neutral aqueous[7]
2'-Deoxyuridine ~262Not readily availableNeutral aqueous
5-Fluorouracil 265-280Not readily availableNeutral aqueous

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the nucleoside analogue was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition :

    • For ¹H NMR, standard parameters included a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence was used. The spectral width was typically 0-220 ppm, with a relaxation delay of 2-5 seconds. Several thousand scans were often required to obtain a high-quality spectrum.

  • Data Processing : The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation : Mass spectra were acquired on a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition : The sample was introduced into the ion source via a direct insertion probe or through a gas chromatograph inlet. The electron energy was typically set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 50 to 500.

  • Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns. Accurate mass measurements can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the compound (1-2 mg) was finely ground with dry potassium bromide (KBr) (about 100 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR was used where the solid sample was placed directly on the ATR crystal.

  • Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : The spectrum was typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) was collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Analysis : The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A stock solution of the nucleoside was prepared in a suitable solvent (e.g., water, methanol, or buffer). This stock solution was then diluted to a concentration that gives an absorbance reading in the range of 0.1 to 1.0 AU (Absorbance Units).

  • Instrumentation : UV-Vis spectra were recorded on a double-beam UV-Vis spectrophotometer. Quartz cuvettes with a 1 cm path length were used.

  • Data Acquisition : The spectrophotometer was first blanked with the solvent used to dissolve the sample. The sample cuvette was then placed in the sample holder, and the absorbance was measured over a wavelength range, typically from 200 to 400 nm.

  • Data Analysis : The wavelength of maximum absorbance (λmax) was determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Visualization of Molecular Relationships and Experimental Workflow

The following diagrams illustrate the structural relationships between the compared nucleosides and a general workflow for their spectroscopic analysis.

Structural Relationships of Compared Nucleosides Uridine Uridine Isopropylideneuridine This compound Uridine->Isopropylideneuridine Protection of 2',3'-OH Deoxyuridine 2'-Deoxyuridine Uridine->Deoxyuridine Removal of 2'-OH Fluorouracil 5-Fluorouracil Uridine->Fluorouracil Modification of Uracil Base

Caption: Relationship between Uridine and its derivatives.

General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Nucleoside Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Dissolution->IR UVVis UV-Vis Spectroscopy Dissolution->UVVis Processing Data Processing NMR->Processing MS->Processing IR->Processing UVVis->Processing Interpretation Structural Elucidation & Comparison Processing->Interpretation

Caption: General experimental workflow for spectroscopic characterization.

References

benchmarking different synthesis methods for 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of protected nucleosides is a critical step in the creation of novel therapeutics. 2',3'-O-Isopropylideneuridine is a key intermediate in the synthesis of various antiviral and cytostatic agents.[1][2][] This guide provides a comparative analysis of common methods for its synthesis, supported by experimental data to aid in the selection of the most suitable protocol.

Performance Benchmarking of Synthesis Methods

The selection of a synthetic route for this compound often depends on factors such as yield, reaction time, and the availability and cost of reagents. Below is a summary of quantitative data from established methods.

MethodReactantsCatalystSolvent(s)Reaction TimeYieldReference
Acid-Catalyzed Acetonation Uridine (B1682114), Acetone, 2,2-DiethoxypropaneHydrogen ChlorideEthanol (B145695)2 hoursHigh[4]
Acid-Catalyzed Acetonation Uridine, Acetone, Ethylorthoformatep-Methylsulfonic acid monohydrateAcetone24 hoursN/A[5]
Mitsunobu Reaction (Precursor Alcohol), NucleosideDEAD/DIAD, PPh3Anhydrous THFN/A>90%[6]
Zinc Chloride Catalysis Ribonucleoside, AcetoneZinc ChlorideAcetoneN/AN/AMentioned as a known method in[4]

Note: "N/A" indicates that the specific data point was not available in the cited literature. The yield for the HCl-catalyzed method was described as "excellent" and "high" but a specific percentage was not provided for the uridine reaction in the main text, though examples with other nucleosides show yields of 81-88%.[4] The Mitsunobu reaction is presented as a general method for nucleoside modification with high yields.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are protocols derived from the literature for key synthesis methods.

Method 1: Acid-Catalyzed Acetonation with 2,2-Diethoxypropane

This method utilizes a strong acid catalyst in the presence of an alcohol and a dehydrating agent.

Procedure:

  • To a solution of 30 ml of ethanol, add 1 gram of uridine, 3.2 grams of 2,2-diethoxypropane, and 5 ml of ethanol containing 0.75 grams of hydrogen chloride.

  • Stir the mixture for 2 hours at room temperature.

  • Neutralize the reaction mixture by adding it to an aqueous ammonium (B1175870) hydroxide (B78521) solution.

  • Concentrate the solution to obtain 2',3'-O-isopropylidene uridine.[4]

Method 2: Acid-Catalyzed Acetonation with Ethylorthoformate

This procedure employs a different acid catalyst and dehydrating agent.

Procedure:

  • Mix 4.1 mmol of uridine with 0.078 g (0.41 mmol) of p-methylsulfonic acid monohydrate in 20 mL of dry acetone.

  • Add 1.36 mL of ethylorthoformate (8.2 mmol) to the mixture.

  • Stir the mixture for 24 hours at room temperature, monitoring the reaction by TLC.

  • Neutralize the reaction mixture with 0.43 g (4.1 mmol) of sodium bicarbonate and stir for 15 minutes.

  • Filter the precipitate to isolate the product.[5]

Generalized Experimental Workflow

The synthesis of this compound, regardless of the specific reagents, generally follows a consistent workflow. This can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactants Uridine & Solvent Mixing Mixing and Stirring Reactants->Mixing Reagents Acetone Source & Catalyst Reagents->Mixing Monitoring Reaction Monitoring (TLC) Mixing->Monitoring Neutralization Neutralization Monitoring->Neutralization Reaction Complete Isolation Isolation/Purification Neutralization->Isolation Product This compound Isolation->Product

Caption: Generalized workflow for the synthesis of this compound.

This guide provides a foundational comparison of synthesis methods for this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity. The choice of method will ultimately be guided by the specific needs of the laboratory in terms of scale, cost, and available equipment.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2',3'-O-Isopropylideneuridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the nucleoside analogue 2',3'-O-Isopropylideneuridine, is a critical component of this responsibility. Adherence to established disposal protocols not only prevents environmental contamination but also ensures the safety of all laboratory personnel.

Hazard Profile and Safety Considerations

Hazard ClassificationDescription
Physical Hazard Combustible Solid
Environmental Hazard WGK 3: Highly hazardous to water
Health Hazard Avoid contact with skin and eyes[1]

Step-by-Step Disposal Protocol

The following procedure outlines the essential steps for the safe disposal of this compound and associated contaminated materials. This protocol is based on general guidelines for hazardous chemical waste management and should be performed in accordance with your institution's specific environmental health and safety (EHS) policies.

  • Waste Identification and Segregation:

    • Treat all solid this compound waste, as well as any materials contaminated with it (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.

    • Segregate this waste stream from other laboratory waste, such as non-hazardous solid waste, sharps, and liquid chemical waste. Do not mix it with other chemical waste unless compatibility has been confirmed by your institution's EHS department.

  • Container Selection and Management:

    • Use a designated, leak-proof, and sealable container for collecting solid this compound waste. The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Ensure the container is in good condition, free from cracks or other damage.

    • Keep the container closed at all times, except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity of waste in the container.

    • Include the date when the first item of waste was placed in the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be under the control of the laboratory personnel and away from sources of ignition and incompatible materials.

    • Ensure the storage area has secondary containment to prevent the release of material in case of a leak.

  • Disposal Request and Pickup:

    • Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your organization's EHS department or designated hazardous waste management service.

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a direct call to the EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of This compound Waste B Is the waste contaminated with This compound? A->B C Treat as Hazardous Chemical Waste B->C Yes H Dispose as non-hazardous waste (if not otherwise contaminated) B->H No D Place in a designated, labeled, and sealed hazardous waste container C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Arrange for pickup by institutional EHS or authorized waste vendor E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for comprehensive safety and disposal information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-O-Isopropylideneuridine
Reactant of Route 2
Reactant of Route 2
2',3'-O-Isopropylideneuridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.